Technical Documentation Center

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride
  • CAS: 2097953-63-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Characterization and Medicinal Chemistry Applications of 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride

Executive Summary In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a critical strategy for improving the pharmacokinetic and pharmacodynam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates 1. 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a highly specialized, sp³-rich diamine building block that perfectly embodies this paradigm shift.

By fusing a highly strained, four-membered azetidine ring with a flexible, five-membered pyrrolidine ring substituted with a methoxy ether, this compound provides a unique topological footprint. It acts as an excellent bioisostere for traditional piperazine or morpholine groups, offering enhanced metabolic stability, tunable basicity, and a lower entropic penalty upon target binding 2. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, mass spectrometry characterization, and its mechanistic role in medicinal chemistry.

Structural and Physicochemical Profiling

The compound exists as a dihydrochloride salt. The free base contains two distinct basic centers: the secondary amine of the azetidine ring and the tertiary amine bridging the pyrrolidine and azetidine rings.

Causality of the Salt Form: Why is this compound supplied and utilized as a dihydrochloride salt rather than a free base? The free base form of low-molecular-weight diamines is typically a volatile, easily oxidized oil. By protonating both the secondary and tertiary nitrogens with hydrochloric acid, the compound is converted into a stable, crystalline solid. This dual protonation drastically lowers its lipophilicity, prevents atmospheric oxidation, and significantly increases aqueous solubility—a critical requirement for accurate molar dosing in biological assays and synthetic workflows 3.

Quantitative Physicochemical Data
PropertyFree BaseDihydrochloride Salt
Chemical Formula C₈H₁₆N₂OC₈H₁₈Cl₂N₂O
Molecular Weight (Average) 156.23 g/mol 229.15 g/mol
Monoisotopic Exact Mass 156.1263 Da228.0796 Da
Detected MS Ion ([M+H]⁺) 157.1335 m/z157.1335 m/z (Salt dissociates)
Physical State Oil / Low-melting solidCrystalline Solid

Mass Spectrometry (MS) and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) is the gold standard for verifying the identity of 1-(Azetidin-3-yl)-3-methoxypyrrolidine.

Mechanistic Insight into Exact Mass: It is crucial to distinguish between the exact mass of the free base (156.1263 Da) and the detected ion in positive Electrospray Ionization (ESI+). In the ESI source, the non-covalent ionic bonds between the basic nitrogens and the chloride counterions are completely dissociated. The mass spectrometer only analyzes the gas-phase ions. ESI+ adds a proton (H⁺, exact mass 1.0073 Da), not a hydrogen atom. Therefore, the theoretical m/z of the precursor ion is 156.1263 + 1.0073 = 157.1336 m/z .

MS_Workflow N1 1-(Azetidin-3-yl)-3-methoxypyrrolidine [M+H]+ Precursor Ion m/z 157.1336 N2 Collision-Induced Dissociation (CID) Energy: 15-25 eV N1->N2 N3 Neutral Loss of Methanol (-32 Da) m/z 125.107 N2->N3 N4 Azetidine Ring Cleavage m/z 100.076 N2->N4 N5 Pyrrolidine Ring Opening m/z 70.065 N2->N5

Fig 1. Proposed ESI-MS/MS fragmentation pathway for 1-(Azetidin-3-yl)-3-methoxypyrrolidine.

Experimental Protocol: High-Resolution LC-MS/MS Validation

To ensure rigorous quality control, the following protocol outlines a self-validating system for determining the exact mass and purity of the compound.

Step 1: Reconstitution and Matrix Preparation
  • Action: Weigh 1.0 mg of the dihydrochloride salt and dissolve it in 1.0 mL of LC-MS grade water to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The dihydrochloride salt is highly hydrophilic; initial reconstitution in 100% water prevents the precipitation that occurs in high-organic solvents. Formic acid acts as a proton donor, ensuring the basic nitrogens remain fully ionized for optimal ESI+ detection.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Causality: The acidic mobile phase suppresses silanol interactions on the C18 stationary phase, preventing peak tailing of the highly basic diamine.

Step 3: Self-Validating HRMS Acquisition
  • Action: Operate a Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

  • Causality (Self-Validation): The lock mass provides continuous, real-time mass axis calibration. If the instrument's magnetic or electric fields drift due to temperature fluctuations, the lock mass corrects the calibration curve dynamically. This guarantees that any observed m/z deviation is purely chemical, providing a self-validating mass accuracy threshold of < 5 ppm.

Step 4: Data Processing
  • Action: Extract the ion chromatogram for m/z 157.1336. Calculate the mass error using the formula: ((Observed m/z - Theoretical m/z) / Theoretical m/z) * 10^6.

Mechanistic Insights: The Role of Azetidine-Pyrrolidine Motifs in Drug Design

The integration of 1-(Azetidin-3-yl)-3-methoxypyrrolidine into a drug scaffold is not merely structural; it is a calculated thermodynamic and pharmacokinetic maneuver.

The five-membered pyrrolidine ring is widely utilized by medicinal chemists to explore pharmacophore space efficiently due to its sp³-hybridization and the phenomenon of "pseudorotation," which increases the three-dimensional coverage of the molecule 4. When coupled with an azetidine ring, the structural rigidity is further enhanced. Azetidines act as powerful bioisosteres for larger, more lipophilic rings, effectively reducing nitrogen basicity (pKa tuning) while improving metabolic stability against Cytochrome P450-mediated oxidation 5.

Sp3_Advantages A sp³-Rich Scaffold (Azetidine-Pyrrolidine) B Increased 3D Coverage (Pseudorotation) A->B C Lower Entropic Penalty Upon Binding A->C D Enhanced Aqueous Solubility A->D E Improved Target Affinity & Pharmacokinetics B->E C->E D->E

Fig 2. Pharmacokinetic and thermodynamic advantages of sp3-rich azetidine-pyrrolidine scaffolds.

By locking the molecule into a specific bioactive conformation, the azetidine-pyrrolidine axis reduces the entropic penalty ( ΔS ) incurred when a flexible molecule binds to a target protein receptor. This thermodynamic advantage directly translates to higher binding affinities ( Kd​ ) and improved overall drug efficacy.

References

  • Title: Examples of biologically active drug leads containing azetidine Source: ResearchGate URL
  • Title: Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers Source: ACS Publications URL
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL
  • Title: 1-(Azetidin-3-yl)

Sources

Exploratory

Preclinical Pharmacology of 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists Executive Summary & Pharmacological Rationale The pursuit of cen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists

Executive Summary & Pharmacological Rationale

The pursuit of centrally penetrant, high-affinity ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels frequently encounters pharmacokinetic bottlenecks, particularly regarding blood-brain barrier (BBB) permeability and off-target toxicity. 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride (hereafter referred to as AMP-DHC ) represents a highly optimized, non-imidazole diamine scaffold.

Historically, targeting the Histamine H3 Receptor (H3R)—a critical presynaptic autoreceptor and heteroreceptor involved in cognitive regulation—relied heavily on imidazole-based compounds. However, imidazoles are notorious for inhibiting Cytochrome P450 (CYP450) enzymes and exhibiting poor CNS penetration[1]. The AMP-DHC scaffold bypasses these liabilities. By utilizing a rigidified azetidine ring linked to a methoxy-substituted pyrrolidine, this compound maintains the requisite basicity for aspartate residue interaction within the GPCR orthosteric pocket while significantly improving lipophilic efficiency (LipE) and metabolic stability[2].

This whitepaper details the preclinical pharmacological evaluation workflow for AMP-DHC, focusing on its utility as a model non-imidazole H3R inverse agonist and cognitive enhancer.

Physicochemical & Pharmacokinetic Profiling

Before advancing to in vitro pharmacodynamics, establishing the physicochemical baseline of AMP-DHC is critical. The dihydrochloride salt ensures aqueous solubility for assay formulation, while the free base dictates lipid bilayer traversal. The azetidine-pyrrolidine architecture provides a low molecular weight and optimal pKa, driving high CNS multiparameter optimization (CNS MPO) scores[3].

Table 1: Quantitative Physicochemical & Baseline Pharmacokinetic Parameters
ParameterValuePharmacological Implication
Molecular Weight (Salt) 229.15 g/mol Highly soluble in aqueous buffers (e.g., ACSF, PBS).
Molecular Weight (Free Base) 156.22 g/mol Low MW facilitates rapid passive diffusion across the BBB.
Topological Polar Surface Area (TPSA) ~21.5 ŲWell below the 90 Ų threshold required for optimal CNS penetration.
Calculated pKa (Basic Nitrogens) 9.4 (Azetidine), 8.2 (Pyrrolidine)Ensures protonation at physiological pH (7.4) for critical salt-bridge formation with Asp114 in the H3R binding pocket.
LogD (pH 7.4) 0.85Optimal balance between aqueous solubility and lipophilicity; minimizes non-specific lipid binding.
CYP450 Inhibition (IC50) > 30 µM (3A4, 2D6)Lack of imidazole ring prevents heme-iron coordination, eliminating major drug-drug interaction (DDI) risks.

In Vitro Pharmacodynamics: Self-Validating Methodologies

To establish the efficacy of AMP-DHC, we employ a tiered in vitro approach. Every protocol is designed as a self-validating system, incorporating positive controls, negative controls, and ratiometric readouts to eliminate artifactual data.

Radioligand Binding Assay: Receptor Affinity (Ki)

Causality & Logic: To determine the true affinity of the AMP-DHC scaffold for the H3R, we utilize a competitive displacement assay using [3H] -N- α -methylhistamine ( [3H] -NAMH), a highly selective H3R agonist. By measuring the displacement of the radioligand, we isolate the orthosteric binding event from downstream signal amplification.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human recombinant H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to preserve receptor conformation.

  • Assay Assembly: In a 96-well plate, combine 50 µL of AMP-DHC (serial dilutions from 10−11 to 10−5 M), 50 µL of [3H] -NAMH (final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Internal Validation: Dedicate wells for Total Binding (TB, buffer only) and Non-Specific Binding (NSB, using 10 µM Thioperamide). The assay is only valid if the signal-to-background (TB/NSB) ratio exceeds 5:1.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay (HTRF)

Causality & Logic: Binding affinity does not equal functional efficacy. Because H3R is a Gi/o​ -coupled receptor, its constitutive activity suppresses adenylyl cyclase (AC). An inverse agonist like AMP-DHC will block this suppression, leading to an increase in cAMP levels when stimulated by forskolin. We use Homogeneous Time-Resolved Fluorescence (HTRF) because its ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well variations in cell number or optical interference, ensuring absolute trustworthiness of the data.

Step-by-Step Protocol:

  • Cell Plating: Resuspend H3R-expressing CHO-K1 cells in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation). Plate at 5,000 cells/well in a 384-well microplate.

  • Compound Addition: Add AMP-DHC (serial dilutions) concurrently with 3 µM Forskolin (to globally activate AC).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add HTRF reagents: cAMP-d2 conjugate and anti-cAMP Cryptate.

  • Readout: Incubate for 1 hour, then read on a TRF-compatible microplate reader. Calculate the EC50​ for inverse agonism based on the concentration-dependent increase in the 665/620 nm emission ratio.

H3R_Pathway Ligand AMP-DHC (Inverse Agonist) Receptor Histamine H3 Receptor (H3R) Ligand->Receptor Binds GProtein Gi/o Protein (Uncoupled) Receptor->GProtein Prevents Activation AC Adenylyl Cyclase (Activated) GProtein->AC Removes Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes NT Neurotransmitter Release (ACh, DA, Glu) cAMP->NT Promotes

Mechanism of AMP-DHC: H3R inverse agonism leading to enhanced neurotransmitter release.

In Vivo Preclinical Pharmacology: Cognitive Enhancement

To translate the in vitro profile of the azetidine-pyrrolidine scaffold into therapeutic relevance, we evaluate its efficacy in whole-organism behavioral models. H3R antagonists/inverse agonists are known to enhance the release of acetylcholine and histamine in the prefrontal cortex, making them potent cognitive enhancers[1][4].

Novel Object Recognition (NOR) Test

Causality & Logic: The NOR test evaluates recognition memory. Unlike water mazes, it relies on a rodent's innate exploratory drive rather than negative reinforcement (stress) or food deprivation. This reduces confounding variables (like stress-induced cortisol spikes) and provides a highly reliable, self-validating measure of cortical memory consolidation.

Step-by-Step Protocol:

  • Habituation: Acclimate adult male Wistar rats to an empty open-field arena (50x50x50 cm) for 10 minutes per day for two consecutive days.

  • Dosing: Administer AMP-DHC (e.g., 1, 3, and 10 mg/kg, p.o.) or vehicle 60 minutes prior to the training phase. Use Donepezil (1 mg/kg) as a positive control.

  • Training Phase (T1): Place two identical objects (e.g., plastic cylinders) in the arena. Allow the rat to explore for 5 minutes. Record total exploration time (sniffing within 2 cm).

  • Retention Interval: Return the rat to its home cage for 24 hours. (A 24-hour interval naturally results in forgetting in vehicle-treated rats, creating a window to observe cognitive enhancement).

  • Testing Phase (T2): Replace one familiar object with a novel object (e.g., a wooden block). Allow 5 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI): DI=(TimeNovel​−TimeFamiliar​)/(TimeTotal​) . A statistically significant increase in DI compared to vehicle validates the cognitive-enhancing properties of the compound.

Workflow Phase1 Phase 1: Physicochemical Profiling (pKa, LogD) Phase2 Phase 2: In Vitro Binding ([3H]-NAMH Displacement) Phase1->Phase2 Phase3 Phase 3: Functional Assays (cAMP HTRF) Phase2->Phase3 Phase4 Phase 4: In Vivo Models (NOR & Microdialysis) Phase3->Phase4 Decision Candidate Selection (Go/No-Go) Phase4->Decision

Preclinical pharmacological screening cascade for AMP-DHC evaluation.

Conclusion

The 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride (AMP-DHC) scaffold represents a masterclass in modern medicinal chemistry design. By abandoning the traditional imidazole ring in favor of a rigid, basic diamine structure, this pharmacophore achieves excellent BBB penetration, eliminates CYP450 liabilities, and acts as a potent modulator of CNS targets such as the Histamine H3 receptor[1][2]. The rigorous, self-validating preclinical workflow outlined above ensures that any lead compound derived from this scaffold is evaluated with the highest degree of scientific integrity, accelerating the path from discovery to IND-enabling studies.

References

  • US Patent 8,344,001 B2. Heterocyclic H3 antagonists. Google Patents.
  • ACS Publications. Optimization of Novel α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators and the Discovery of a Preclinical Development Candidate Molecule (RGH-560). Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. The Psychonauts' World of Cognitive Enhancers. Available at:[Link]

Sources

Foundational

In vivo toxicity profile of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

An In-Depth Technical Guide to Establishing the In Vivo Toxicity Profile of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride Disclaimer: This document provides a representative technical framework for assessing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Establishing the In Vivo Toxicity Profile of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

Disclaimer: This document provides a representative technical framework for assessing the in vivo toxicity profile of a novel small molecule chemical entity, exemplified by 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. As there is no publicly available toxicological data for this specific compound, this guide is constructed based on established international regulatory guidelines and standard industry practices for preclinical safety assessment. The experimental protocols, data, and analyses presented herein are illustrative and intended for guidance purposes.

Introduction

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a rigorous evaluation of its safety and efficacy. For a novel small molecule such as 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride, a compound with a unique heterocyclic structure suggesting potential bioactivity, establishing a comprehensive in vivo toxicity profile is a critical regulatory prerequisite. This process is not merely a checklist of studies but a scientifically driven investigation to understand the potential adverse effects of the compound on a living organism.

The data generated from these non-clinical studies form the bedrock of the risk assessment, enabling the determination of a safe starting dose for first-in-human (Phase I) clinical trials and identifying potential target organs for toxicity that require monitoring in human subjects.[1] This guide, intended for researchers, toxicologists, and drug development professionals, delineates the strategic approach and detailed methodologies for constructing a robust in vivo toxicity profile in alignment with international guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Strategic Framework for In Vivo Toxicological Assessment

A systematic, tiered approach is essential for the safety evaluation of an NCE. The strategy begins with acute, single-dose studies to understand immediate toxic effects and progresses to more complex repeated-dose studies that mimic therapeutic regimens. Concurrently, specialized studies evaluate safety pharmacology and genotoxic potential. This integrated approach ensures that a comprehensive dataset is available to make informed decisions about the compound's development.[1][2]

G cluster_0 Preclinical Development Workflow NCE New Chemical Entity (e.g., 1-Azetidin-3-yl-3-methoxypyrrolidine) Acute_Tox Acute Toxicity Studies (Dose Range-Finding, MTD) NCE->Acute_Tox Initial Safety Safety_Pharm Safety Pharmacology (Core Battery: CNS, CV, Resp) NCE->Safety_Pharm Vital Function Effects Genotox Genotoxicity Battery (In Vitro & In Vivo) NCE->Genotox Genetic Damage Potential Repeat_Dose Repeated-Dose Toxicity (28-day & 90-day) Acute_Tox->Repeat_Dose Dose Selection Risk_Assess Integrated Risk Assessment (NOAEL Determination) Repeat_Dose->Risk_Assess Safety_Pharm->Risk_Assess Genotox->Risk_Assess IND Investigational New Drug (IND) Application Submission Risk_Assess->IND Go/No-Go Decision

Caption: High-level workflow for the in vivo toxicological assessment of an NCE.

Part 1: Acute Systemic Toxicity

Causality Behind Experimental Choice: The primary objective of acute toxicity testing is to determine the intrinsic toxicity of the compound after a single administration and to identify the dose range for subsequent repeated-dose studies. This initial step is crucial for preventing excessive animal mortality in longer-term studies and for classifying the compound's hazard potential. The Acute Toxic Class Method (OECD 423) is a refined and widely accepted protocol that minimizes animal usage while providing sufficient information for hazard classification.[3][4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Species Selection: The rat is the preferred rodent species. Justification for using another species must be provided.

  • Animal Model: Use healthy, young adult animals of a single sex (typically females, as they are often slightly more sensitive).

  • Housing & Acclimatization: Animals are housed in a controlled environment for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Selection: Based on in vitro cytotoxicity data or structure-activity relationships, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[5]

  • Procedure: A stepwise procedure is used, with each step involving 3 animals.

    • Step 1: Dose 3 animals at the selected starting dose.

    • Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, autonomic and central nervous system activity, and behavior). Record body weights at initiation, weekly, and at termination.

    • Decision Logic: The outcome of the first step determines the next action. For example, if the starting dose was 300 mg/kg:

      • If 2 or 3 animals die, the LD₅₀ is presumed to be in this range. The substance is classified, and testing may stop.

      • If 0 or 1 animal dies, a higher dose (2000 mg/kg) is administered to a new group of 3 animals.

      • The process is repeated until a definitive classification can be made.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes.

G cluster_outcomes Observe Mortality start Start with Dose X (e.g., 300 mg/kg) 3 animals outcome1 0 or 1 death start->outcome1 outcome2 2 or 3 deaths start->outcome2 dose_up Dose next 3 animals at higher level (e.g., 2000 mg/kg) outcome1->dose_up dose_down Dose next 3 animals at lower level (e.g., 50 mg/kg) outcome2->dose_down If starting dose was high stop_classify Stop & Classify Hazard outcome2->stop_classify If starting dose was low dose_up->stop_classify dose_down->stop_classify

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Part 2: Repeated-Dose Toxicity

Causality Behind Experimental Choice: While acute studies reveal immediate hazards, repeated-dose studies are designed to identify the toxicological profile following prolonged exposure, which is more representative of a therapeutic scenario. These studies are essential for identifying target organs of toxicity, understanding dose-response relationships, and determining a No-Observed-Adverse-Effect Level (NOAEL).[6][7][8] Regulatory guidelines typically require studies in two species: a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).[1] The duration of these studies is linked to the proposed duration of the clinical trials.[2][9]

Experimental Protocol: 28-Day (Sub-Acute) Oral Toxicity Study (OECD 407)
  • Species and Strain: Sprague-Dawley rats are commonly used.

  • Groups: At least three dose groups (low, mid, high) and a concurrent vehicle control group are used. Each group consists of 10 animals (5 male, 5 female). A satellite group for the control and high-dose levels may be included for a treatment-free recovery period (e.g., 14 days) to assess the reversibility of any findings.[7]

  • Dose Selection: Doses are selected based on the acute toxicity data. The high dose should induce observable toxicity but not significant mortality. The low dose should ideally be a multiple of the anticipated clinical exposure and not produce adverse effects.

  • Administration: The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

  • In-life Monitoring:

    • Clinical Observations: Conducted daily to check for signs of morbidity, mortality, and toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed prior to initiation and near termination.

    • Functional Observations: A functional observational battery (FOB) may be conducted to assess nervous system effects.

  • Clinical and Anatomic Pathology:

    • Hematology & Clinical Chemistry: Blood samples are collected at termination for a comprehensive analysis of red and white blood cells, platelets, electrolytes, liver enzymes, kidney function markers, etc.

    • Urinalysis: Conducted prior to termination.

    • Necropsy: A full gross necropsy is performed on all animals.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is processed for microscopic examination. Any gross lesions and target organs identified in the high-dose group are also examined in the mid- and low-dose groups.

Example Data Presentation: Clinical Chemistry

The following table contains hypothetical data for illustrative purposes only.

Parameter (Units)Vehicle ControlLow Dose (5 mg/kg)Mid Dose (50 mg/kg)High Dose (200 mg/kg)
Alanine Aminotransferase (ALT) (U/L)35 ± 840 ± 1095 ± 22250 ± 65**
Aspartate Aminotransferase (AST) (U/L)80 ± 1588 ± 18180 ± 40410 ± 98
Alkaline Phosphatase (ALP) (U/L)210 ± 45225 ± 50350 ± 75*580 ± 120
Blood Urea Nitrogen (BUN) (mg/dL)18 ± 420 ± 521 ± 523 ± 6
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.20.7 ± 0.2
Total Bilirubin (mg/dL)0.2 ± 0.10.2 ± 0.10.5 ± 0.21.1 ± 0.4**
p < 0.05, **p < 0.01 vs. Vehicle Control

This hypothetical data suggests a dose-dependent hepatotoxicity, as indicated by the significant elevation in liver enzymes (ALT, AST, ALP) and bilirubin at the mid and high doses.

Part 3: Safety Pharmacology

Causality Behind Experimental Choice: Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[10] The ICH S7A guideline mandates a "core battery" of tests to assess effects on the cardiovascular, central nervous, and respiratory systems before first-in-human exposure.[11][12] These studies are critical for identifying acute, life-threatening risks.

Core Battery Studies (ICH S7A)
  • Central Nervous System (CNS):

    • Methodology: A Functional Observational Battery (FOB) or modified Irwin test is performed in rodents.[11] This involves a systematic observation of animals for changes in behavior, coordination, sensory reflexes, and autonomic function after a single administration of the compound at various dose levels.

    • Rationale: To identify potential effects such as sedation, excitation, motor impairment, or convulsions.

  • Cardiovascular System:

    • Methodology: The effects on blood pressure, heart rate, and electrocardiogram (ECG) are evaluated in a conscious, mobile non-rodent model (e.g., Beagle dog or non-human primate) using radiotelemetry. This allows for continuous data collection without the confounding effects of anesthesia.[11]

    • Rationale: To detect effects like hypotension, hypertension, bradycardia, tachycardia, and arrhythmias. A critical component of cardiovascular safety is assessing the potential for QT interval prolongation, which is a risk factor for serious ventricular arrhythmias.[13][14] This is supported by the in vitro hERG assay (ICH S7B), which measures the compound's ability to block the IKr potassium channel, a key step in cardiac repolarization.[15][16]

  • Respiratory System:

    • Methodology: Respiratory rate and other parameters like tidal volume or hemoglobin oxygen saturation are typically measured in rodents using whole-body plethysmography.[11][17]

    • Rationale: To identify potential respiratory depression or stimulation.

G cluster_systems Vital Organ Systems cluster_endpoints Key Endpoints & Assays Core_Battery ICH S7A Core Battery Safety Pharmacology CNS Central Nervous System Core_Battery->CNS CV Cardiovascular System Core_Battery->CV Resp Respiratory System Core_Battery->Resp CNS_Endpoints Behavioral Changes Motor Coordination (FOB / Irwin Test) CNS->CNS_Endpoints CV_Endpoints Blood Pressure Heart Rate ECG (QT Interval) (Telemetry) CV->CV_Endpoints Resp_Endpoints Respiratory Rate Tidal Volume (Plethysmography) Resp->Resp_Endpoints hERG In Vitro hERG Assay (ICH S7B) CV_Endpoints->hERG Mechanistic Support

Caption: Components of the ICH S7A core battery for safety pharmacology.

Part 4: Genotoxicity

Causality Behind Experimental Choice: Genotoxicity testing is performed to identify compounds that can cause damage to genetic material (DNA and chromosomes). Such damage can potentially lead to cancer or heritable defects. A standard battery of tests is required to assess different types of genetic damage.

Standard Test Battery (ICH S2(R1))
  • Test for Gene Mutation in Bacteria (Ames Test, OECD 471):

    • Principle: This in vitro assay uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[18][19] The test evaluates whether the compound can cause a mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid.[20]

    • Self-Validation: The assay is conducted with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. Positive and negative controls are run concurrently.

  • An In Vitro Test for Chromosomal Damage:

    • Principle: This assay, such as the Chromosomal Aberration Test (OECD 473), uses cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) to detect structural damage to chromosomes (clastogenicity).[3][21][22][23][24] Cells are treated with the compound, arrested in metaphase, and chromosomes are microscopically examined for aberrations.

    • Rationale: It detects larger-scale genetic damage than the Ames test.

  • An In Vivo Test for Genotoxicity:

    • Principle: The in vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) is typically used.[4][25][26][27] Rodents are treated with the test compound, and their bone marrow or peripheral blood is examined for micronuclei in immature erythrocytes.[4][25][26] These micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.

    • Rationale: This test confirms if the genotoxic potential observed in vitro is also expressed in a whole living animal, considering the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[28]

Conclusion and Integrated Risk Assessment

The culmination of this comprehensive in vivo toxicology program is the integrated risk assessment. Data from all studies—acute, repeated-dose, safety pharmacology, and genotoxicity—are synthesized to build a complete safety profile of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. Key deliverables of this assessment include the identification of target organs for toxicity, the characterization of the dose-response relationship, and the determination of the No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is the highest dose at which no substance-related adverse findings are observed and is a critical parameter used to calculate the safe starting dose for Phase I clinical trials. This robust, scientifically grounded toxicity profile is the cornerstone of a successful Investigational New Drug (IND) application, ensuring the safety of human volunteers and patients as the compound moves forward in development.

References

  • Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

  • Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved from [Link]

  • International Council for Harmonisation. (2022). E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Retrieved from [Link]

  • OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD iLibrary. Retrieved from [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD iLibrary. Retrieved from [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD iLibrary. Retrieved from [Link]

  • OECD. (2014). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD iLibrary. Retrieved from [Link]

  • OECD. (1998). Test No. 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Retrieved from [Link]

  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. Retrieved from [Link]

  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]

  • Nohmi, T., et al. (2014). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 36(4), 163-167. Retrieved from [Link]

  • IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved from [Link]

  • International Council for Harmonisation. (2020). ICH E14/S7B Implementation Working Group: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic. Retrieved from [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • International Council for Harmonisation. (2005). S7B The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers. Retrieved from [Link]

  • OECD. (2025). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD iLibrary. Retrieved from [Link]

  • YesWeLab. (2025). OECD 408: 90-day subchronic oral toxicity study in rodents. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • International Council for Harmonisation. (2006). M3(R2): Revision of ICH M3(R1): Maintenance of the ICH Guideline on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • Wikipedia. (n.d.). Safety pharmacology. Retrieved from [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2005). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • VICH. (2002). Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (90 Days) Toxicity Testing. Retrieved from [Link]

  • SlideShare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Retrieved from [Link]

  • OECD. (2025). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD iLibrary. Retrieved from [Link]

  • European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. Retrieved from [Link]

  • slideplayer.com. (n.d.). ICH M3 (R2) —Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for. Retrieved from [Link]

  • CMIC Group. (2023). Safety Pharmacology Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • Daikin Chemicals. (2014). 28-day Repeated Dose Oral Toxicity study in Rat :Confirm the NOAEL Study. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Dissolution of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride in DMSO: An Application Guide

This comprehensive guide provides a detailed protocol for the dissolution of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the dissolution of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document outlines best practices to ensure solution integrity, stability, and optimal performance in downstream applications.

Introduction: The Criticality of Proper Solubilization

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a heterocyclic small molecule with potential applications in various areas of chemical and biological research. Azetidine and pyrrolidine moieties are common scaffolds in medicinal chemistry, recognized for their role in constructing compounds with diverse pharmacological activities.[1] As a dihydrochloride salt, the compound's solubility is enhanced in aqueous solutions compared to its free base form.[2] However, for creating high-concentration stock solutions for screening and in-vitro assays, DMSO is the solvent of choice due to its ability to dissolve a wide range of both polar and nonpolar compounds.[3]

Proper dissolution of this compound is paramount for accurate and reproducible experimental results. Challenges such as incomplete solubilization, precipitation upon storage, or degradation can lead to erroneous concentration calculations and compromised data integrity. This protocol addresses these potential issues by providing a systematic approach to dissolution, leveraging established principles of small molecule handling.

Pre-Dissolution Considerations: Setting the Stage for Success

Before proceeding with the dissolution, it is crucial to address several factors that can significantly impact the quality of the resulting solution.

The Hygroscopic Nature of DMSO

DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere.[4] This absorbed water can alter the solvent's polarity and reduce the solubility of many organic compounds, including hydrochloride salts.[5] The introduction of water into the aprotic DMSO environment can disrupt the ionic interactions necessary for solvation, potentially leading to precipitation.[5]

Recommendation: Always use anhydrous, high-purity DMSO from a freshly opened bottle, especially for preparing high-concentration stock solutions.[6] If a bottle has been opened previously, store it in a desiccator to minimize moisture absorption.

Compound Handling

Small molecule powders can be sensitive to atmospheric moisture and electrostatic charges.

Recommendation: Before opening the vial containing 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride, centrifuge it briefly to ensure all the powder is collected at the bottom.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.

Materials and Equipment

  • 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Water bath (optional, for gentle warming)

  • Analytical balance

Detailed Dissolution Protocol

This protocol is designed to achieve a clear, stable stock solution of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride in DMSO.

Preparation of a 10 mM Stock Solution
  • Calculation: Determine the mass of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride required to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight of the compound is essential for this calculation. As this is a hypothetical compound for this protocol, we will assume a molecular weight for calculation examples where needed.

  • Weighing: Accurately weigh the calculated amount of the compound directly into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Initial Dissolution: Cap the tube securely and vortex the solution vigorously for 1-2 minutes.[8] Visually inspect the solution for any undissolved particulates.

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved after vortexing, employ the following techniques:

    • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[4] Sonication uses ultrasonic waves to break down particle agglomerates and enhance dissolution.[9]

    • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes.[4][8] This can increase the kinetic energy of the system and improve solubility. Caution: Do not overheat, as excessive heat can degrade some compounds.

  • Final Inspection: After any assisted dissolution steps, vortex the solution again and visually confirm that it is clear and free of any precipitate.

Quality Control and Visual Inspection

A successfully prepared stock solution should be a clear, homogenous liquid. The presence of any cloudiness, crystals, or precipitate indicates incomplete dissolution or supersaturation.[5] If precipitation is observed, repeat the assisted dissolution steps.

Storage and Handling of Stock Solutions

The long-term stability of the stock solution is critical for the reproducibility of experiments.

Aliquoting

To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into smaller, single-use volumes.[8][10] This practice also minimizes the exposure of the main stock to atmospheric moisture.

Storage Conditions

Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][11] Protect the vials from light, as some compounds are light-sensitive.[12]

Preparation of Working Solutions for Biological Assays

When preparing working solutions for cell-based or other aqueous assays, it is crucial to manage the final DMSO concentration. High concentrations of DMSO can be toxic to cells, typically, the final concentration should be kept below 0.5%, with 0.1% or lower being preferable.[7][8]

Recommended Procedure:

  • Perform serial dilutions of the high-concentration DMSO stock solution in 100% DMSO to create intermediate stocks.[6]

  • Add a small volume of the appropriate DMSO stock to your aqueous assay buffer or cell culture medium to achieve the desired final compound concentration. Mix thoroughly immediately after addition to prevent precipitation.[13]

  • Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the test samples.[8]

Troubleshooting

Problem Potential Cause Recommended Solution
Compound does not fully dissolve Insufficient mixing/energyContinue vortexing and/or sonication.[4][8]
Hygroscopic DMSO usedUse fresh, anhydrous DMSO from a new bottle.[4][6]
Low intrinsic solubilityGentle warming to 37°C may aid dissolution.[8] Consider preparing a lower concentration stock solution.
Precipitate forms in stock solution upon storage Water absorption by DMSOEnsure vials are tightly sealed and stored in a dry environment. Use single-use aliquots.[5]
Freeze-thaw cyclesAvoid repeated freezing and thawing by using single-use aliquots.[5]
Precipitate forms when diluting into aqueous buffer Low aqueous solubility of the compoundPerform serial dilutions in 100% DMSO first.[6] Add the final DMSO stock to the aqueous buffer slowly while mixing. Consider using a surfactant or co-solvent in the assay buffer if compatible with the experimental system.[14]

Visual Workflow and Diagrams

DissolutionProtocol Figure 1: Workflow for Dissolving 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex (1-2 min) add_dmso->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No aliquot Aliquot into Single-Use Tubes check1->aliquot Yes warm Gentle Warming (37°C) sonicate->warm check2 Fully Dissolved? warm->check2 check2->aliquot Yes store Store at -20°C / -80°C aliquot->store use Prepare Working Solutions store->use

Caption: Workflow for dissolving the compound in DMSO.

References

  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Benchchem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Captivate Bio. (2021). SMALL MOLECULES.
  • Benchchem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Benchchem. (2025). impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • MCE. (n.d.). Compound Handling Instructions.
  • Ziath. (n.d.).
  • ResearchGate. (2026, February 9). (PDF)
  • Merck Millipore. (n.d.).
  • NextSDS. (n.d.). 1-(azetidin-3-yl)
  • Benchchem. (n.d.). Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture.
  • EvitaChem. (n.d.). Buy 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride (EVT-12045750).
  • ResearchGate. (2006, May 10).
  • Benchchem. (2025). Daunorubicin Hydrochloride: A Technical Guide to Solubility and Stability in DMSO.
  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO.
  • protocols.io. (2024, May 29). DESS (DMSO/EDTA/NACL) Protocol.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Medwin Publishers. (2023, June 9). Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.
  • ResearchGate. (n.d.). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • PMC. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81.
  • NextSDS. (n.d.). 3-(azetidin-1-yl)
  • Cayman Chemical. (n.d.).
  • PubChem. (n.d.). Azetidin-3-one | C3H5NO | CID 1516505.
  • gChem. (n.d.). DMSO.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418)

Sources

Application

A Robust HPLC Method for the Quantification of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride: A HILIC-Based Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride, a small, highly polar molecule. Standard reversed-phase (RP) chromatography is inadequate for retaining this compound due to its high hydrophilicity. We address this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the analysis of polar compounds.[1][2][3] This guide provides a comprehensive, step-by-step protocol covering the entire method development lifecycle, from initial strategy and column selection to final method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7] The causality behind each experimental choice is explained to provide a clear and scientifically grounded framework for researchers.

The Analytical Challenge: Understanding the Analyte

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is characterized by several features that make its quantification by traditional HPLC methods challenging:

  • Extreme Polarity: As a dihydrochloride salt with two basic nitrogen atoms, the molecule is highly soluble in aqueous solutions and carries a positive charge. This causes it to have little to no affinity for non-polar stationary phases used in reversed-phase HPLC, leading to poor retention and elution near the solvent front.[8][9][10]

  • Lack of a Strong UV Chromophore: The molecule's structure lacks conjugated double bonds or aromatic rings, resulting in negligible ultraviolet (UV) absorbance at commonly used wavelengths (e.g., 254 nm). This necessitates either detection at very low wavelengths (<210 nm), which can suffer from mobile phase interference, or the use of alternative detection technologies such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

These properties demand a departure from standard C18 columns and a move towards specialized chromatographic techniques.

Method Development Strategy: Selecting the Right Chromatographic Mode

The primary goal is to achieve adequate retention and a symmetrical peak shape for the analyte. Given its properties, two main approaches were considered: Ion-Pair Chromatography (IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Ion-Pair Chromatography (IPC): This technique introduces an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase.[11] The reagent forms a neutral ion-pair with the positively charged analyte, which can then be retained on a standard C18 column.[12] While effective, IPC methods can suffer from long column equilibration times, complex mobile phases, and are generally incompatible with MS detectors.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[1][3][13] A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[3] HILIC is ideal for highly polar compounds and uses volatile mobile phases compatible with advanced detectors like MS.[13]

For this application, HILIC was selected as the preferred mode due to its superior suitability for polar analytes, simpler mobile phases, and compatibility with a wider range of detectors.

G cluster_0 Method Development Workflow A Analyte Characterization (High Polarity, No Chromophore) B Select Chromatographic Mode A->B C Reversed-Phase (RP) Result: No Retention B->C D Ion-Pair (IP-RP) Result: Viable, but complex B->D E HILIC Result: Optimal Choice B->E F Screen HILIC Columns (Amide, Silica, Diol) E->F G Optimize Mobile Phase (ACN/Buffer Ratio, pH, Buffer Conc.) F->G H Optimize Instrument Parameters (Flow Rate, Temp, Detector) G->H I Final Method Ready for Validation H->I

A logical workflow for HPLC method development.

Experimental Protocol: HILIC-CAD Method

This protocol provides a starting point for the analysis. Optimization is expected based on the specific instrumentation and column used.

3.1. Reagents and Materials

  • Analyte: 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride Reference Standard

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Ammonium Acetate: LC-MS grade

  • Formic Acid: LC-MS grade

  • Water: Deionized, 18.2 MΩ·cm (e.g., from a Milli-Q® system)

3.2. Instrumentation and Columns

  • HPLC System: A quaternary or binary HPLC system with a column oven and autosampler.

  • Detector: Charged Aerosol Detector (CAD). An ELSD or a UV detector set to a low wavelength (e.g., 200-210 nm) can be used as alternatives, though performance may vary.

  • HILIC Column: A robust amide-based column is recommended as a starting point due to its versatility with polar compounds. A bare silica column is another excellent option.

    • Recommended Starting Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm, or equivalent.

3.3. Preparation of Solutions

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid. To prepare 1 L, dissolve 0.77 g of Ammonium Acetate in 1 L of deionized water and adjust the pH. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent (Sample Solvent): 90:10 (v/v) Acetonitrile:Water. Causality Note: The diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent analyte precipitation.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.

3.4. HPLC Conditions

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC BEH Amide (or equivalent)Amide phase provides good retention for polar, nitrogen-containing compounds.
Mobile Phase A 10 mM Ammonium Acetate, pH 3.5Buffered to ensure consistent ionization state of the analyte and improve peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient Program 0-1.0 min, 95% B; 1.0-5.0 min, 95%→70% B; 5.0-5.1 min, 70%→95% B; 5.1-8.0 min, 95% BA gradient is used to elute the analyte effectively and clean the column. A hold at the end ensures re-equilibration.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Volume 2 µLSmall injection volume is crucial in HILIC to minimize peak distortion.
CAD Settings Follow manufacturer's recommendationsTypically, set to ensure a good signal-to-noise ratio without saturating the detector.

Method Validation Protocol (ICH Q2(R2) Framework)

Once the method is developed and optimized, it must be validated to demonstrate its fitness for purpose.[5][14] The validation should be performed according to a pre-approved protocol.[5][15]

G cluster_1 ICH Q2(R2) Validation Workflow A Finalized Analytical Method B Specificity (Peak Purity, Blank Analysis) A->B C Linearity & Range (Min. 5 concentrations) A->C D Accuracy (% Recovery of Spiked Samples) A->D E Precision A->E H Limit of Quantification (LOQ) A->H I Robustness (Small changes in pH, Temp, %ACN) A->I J Validated Method B->J C->J D->J F Repeatability (Intra-day, n=6) E->F G Intermediate Precision (Inter-day, different analyst/instrument) E->G G->J H->J I->J

A typical workflow for analytical method validation.

4.1. Specificity: Inject the diluent (blank) and a sample spiked with known related substances (if available) to ensure that no interfering peaks co-elute with the main analyte peak.

4.2. Linearity and Range: Analyze the prepared calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[16][17]

4.3. Accuracy: Perform a recovery study by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

4.4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD over both sets of data should be ≤ 2.0%.

4.5. Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which the RSD is within an acceptable limit (e.g., ≤ 10%).

Hypothetical Results and Discussion

The following tables summarize the type of data expected from a successful validation of this method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
515,230
2060,890
50151,500
100302,100
250755,400
Linear Regression y = 3015x + 850
Correlation (r²) 0.9998

Table 2: Accuracy and Precision Summary

LevelAccuracy (% Recovery)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=12)
80% Conc.100.5%--
100% Conc.99.7%0.8%1.1%
120% Conc.101.1%--
Acceptance Criteria 98.0 - 102.0% ≤ 2.0% ≤ 2.0%

The HILIC method successfully retains the highly polar analyte, providing a symmetrical peak at a retention time of approximately 3.5 minutes under the specified gradient conditions. The validation results demonstrate that the method is linear, accurate, and precise over the specified range, making it suitable for routine quantification.

Conclusion

The analytical challenges posed by the high polarity and lack of a UV chromophore in 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride can be effectively overcome using a well-developed Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector like a CAD. This application note provides a comprehensive and scientifically-grounded protocol that serves as a robust starting point for researchers. By following the detailed steps for method development and adhering to ICH guidelines for validation, laboratories can ensure the generation of accurate and reliable quantitative data for this and other challenging polar molecules.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

  • Lu, W., et al. (2013). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. PubMed. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Chromatography Online. (2026). Ion Pairing — Blessing or Curse?. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Buszewski, B., et al. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Method

Application Note: Formulation and Oral Gavage Protocol for 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride in Murine Models

Introduction & Physicochemical Rationale 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a highly polar, hydrophilic diamine building block frequently utilized in preclinical drug discovery. The selection of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a highly polar, hydrophilic diamine building block frequently utilized in preclinical drug discovery. The selection of the dihydrochloride (2HCl) salt form is an intentional design choice; it maximizes aqueous solubility and accelerates dissolution rates in gastrointestinal fluids.

However, this physicochemical advantage introduces a critical formulation challenge. Upon dissolution in unbuffered aqueous media, the salt dissociates, releasing two equivalents of hydrochloric acid and drastically lowering the solution's pH (often dropping below pH 3.0). Administering highly acidic solutions via oral gavage can induce esophagitis, gastric mucosal damage, and alter gastrointestinal transit times, thereby confounding pharmacokinetic (PK) and pharmacodynamic (PD) readouts[1]. To ensure scientific integrity and animal welfare, the formulation must be carefully buffered and pH-adjusted prior to dosing.

Formulation Strategy & Causality

As a self-validating system, your formulation approach must account for the API's inherent acidity while maintaining physiological compatibility:

  • Vehicle Selection: Pure water or unbuffered saline is insufficient due to the lack of buffering capacity against the acidic dihydrochloride salt. A buffered vehicle, such as 1x Phosphate-Buffered Saline (PBS) or a standard suspension vehicle (e.g., 0.5% Methylcellulose + 0.2% Tween 80 in a buffered base), is required to resist drastic pH shifts[2].

  • pH Adjustment: The target pH for oral administration in mice should be maintained between 5.5 and 7.5. While the murine stomach is acidic, introducing a highly acidic bolus can cause localized tissue irritation[1]. If the formulation pH falls below 5.5, it must be titrated upward using a mild base (e.g., 0.1 N NaOH).

  • Osmolality: Maintaining an osmolality close to isotonicity (~290-320 mOsm/kg) prevents osmotic diarrhea, which can prematurely flush the compound from the GI tract and artificially reduce bioavailability[1].

  • Dosing Volume: The standard, well-tolerated oral gavage volume for mice is 10 mL/kg (0.1 mL per 10 g body weight)[3]. Volumes exceeding this can cause gastric distension and reflux, leading to aspiration pneumonia, though up to 20 mL/kg can be used under strict justification and monitoring[2][4].

Quantitative Data Summary

ParameterTarget / SpecificationRationale
API Salt Form Dihydrochloride (2HCl)Enhances aqueous solubility and dissolution rate.
Vehicle 1x PBS (pH 7.4) or Buffered MCProvides necessary buffering capacity against the acidic salt.
Target pH 5.5 – 7.5Prevents esophageal and gastric mucosal irritation.
Osmolality 290 – 320 mOsm/kgPrevents osmotic diarrhea and ensures consistent GI transit.
Dosing Volume 10 mL/kg (Max 20 mL/kg)Standard safe volume; prevents gastric rupture and aspiration.
Gavage Tube Size 18-20 Gauge (Bulb-tipped)Appropriate diameter for adult mice to prevent esophageal trauma.

Experimental Workflows

FormulationWorkflow Start 1-(Azetidin-3-yl)-3-methoxypyrrolidine 2HCl (API) Vehicle Add Buffered Vehicle (e.g., 1x PBS, pH 7.4) Start->Vehicle Mix Vortex & Sonicate (Ensure Complete Dissolution) Vehicle->Mix CheckPH Measure pH (Target: 5.5 - 7.5) Mix->CheckPH Adjust Adjust pH (Titrate 0.1N NaOH if < 5.5) CheckPH->Adjust pH < 5.5 Filter Sterile Filtration (0.22 µm PTFE) CheckPH->Filter pH OK Adjust->Filter QC QC Release: Osmolality & Concentration Filter->QC

Fig 1. Formulation workflow for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride.

Step-by-Step Methodologies

Protocol A: Preparation of Dosing Solution

Self-Validating Principle: Continuous pH monitoring ensures the dihydrochloride salt does not overwhelm the vehicle's buffering capacity, preventing mucosal toxicity.

  • Calculate & Weigh: Determine the required mass of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride based on the target dose (mg/kg) and standard dosing volume (10 mL/kg)[5]. Weigh the API using a calibrated analytical balance.

  • Initial Dissolution: Transfer the API to a sterile glass vial. Add 80% of the final required volume of 1x PBS (pH 7.4).

  • Agitation: Vortex the suspension for 1-2 minutes. If particulates remain, sonicate in a water bath at room temperature for 5 minutes until a clear solution is achieved.

  • pH Verification (Critical Step): Measure the pH using a calibrated micro-pH probe. Due to the 2HCl salt, the pH will likely drop.

  • Titration: If the pH is < 5.5, carefully titrate with 0.1 N NaOH dropwise while stirring, until the pH stabilizes between 5.5 and 7.5[1].

  • Volume Adjustment: QS (quantity sufficient) to the final target volume using 1x PBS.

  • Filtration & QC: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial. Verify final osmolality using a freezing-point osmometer.

Protocol B: Oral Gavage Administration in Mice

Causality: Proper restraint and anatomical alignment prevent tracheal intubation and esophageal perforation, ensuring 100% of the dose reaches the stomach.

GavagePathway Restrain 1. Restrain Mouse (Scruff Technique) Measure 2. Measure Tube (Nose to Xiphoid) Restrain->Measure Insert 3. Insert into Diastema (Over Tongue) Measure->Insert Advance 4. Advance down Esophagus (Do Not Force) Insert->Advance Dose 5. Administer Dose (Max 10 mL/kg) Advance->Dose Monitor 6. Withdraw & Monitor (Check for Distress) Dose->Monitor

Fig 2. Step-by-step oral gavage pathway and critical checkpoints in murine models.

  • Preparation: Weigh the mouse to calculate the exact dosing volume (e.g., a 25 g mouse receives 0.25 mL at 10 mL/kg). Select an 18-20 gauge bulb-tipped gavage needle[3].

  • Measurement: Measure the gavage tube from the tip of the mouse's nose to the bottom of the sternum (xiphoid process). Mark this depth on the tube to prevent over-insertion and gastric perforation[3].

  • Restraint: Scruff the mouse firmly over the shoulders. The head must be gently extended backward to create a straight anatomical line through the neck and esophagus[3].

  • Insertion: Place the bulb tip into the diastema (the gap between the incisors and molars). Gently slide the tube over the tongue and direct it toward the back of the throat[3].

  • Advancement: Allow the mouse to swallow, then gently advance the tube down the esophagus to the pre-measured mark. Crucial: Never force the tube. Resistance indicates potential tracheal entry or esophageal stricture. If resistance is felt, withdraw and re-insert.

  • Administration: Depress the syringe plunger smoothly to deliver the formulation.

  • Withdrawal & Monitoring: Remove the tube gently following the same angle as insertion. Return the mouse to its cage and monitor for 5-10 minutes for signs of respiratory distress, gasping, or fluid at the nares, which would indicate aspiration[3].

References

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus Navarro, A. R., et al. (2019). Experimental Biology and Medicine, 244(6), 459-470. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-(Azetidin-3-yl)-3-methoxypyrrolidine as a Novel Privileged Scaffold in Drug Discovery

Abstract The confluence of desirable physicochemical properties and diverse three-dimensional conformations has rendered saturated heterocyclic scaffolds indispensable in modern medicinal chemistry. This guide introduces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of desirable physicochemical properties and diverse three-dimensional conformations has rendered saturated heterocyclic scaffolds indispensable in modern medicinal chemistry. This guide introduces 1-(Azetidin-3-yl)-3-methoxypyrrolidine, a novel hybrid scaffold, as a strategic asset for drug discovery programs, particularly in fragment-based lead discovery (FBLD) and the development of therapeutics for the central nervous system (CNS). By synergistically combining the conformational rigidity of the azetidine ring with the favorable stereochemical and solubility profile of the substituted pyrrolidine moiety, this scaffold offers a unique platform for exploring novel chemical space. We present a comprehensive analysis of its design rationale, potential therapeutic applications, and detailed protocols for its incorporation into discovery workflows, including library synthesis and fragment screening cascades.

Introduction: The Strategic Value of Hybrid Scaffolds

The design of novel molecular scaffolds is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the development of therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] Saturated heterocycles are particularly valuable due to their rich three-dimensional (3D) character, which is crucial for achieving high-affinity interactions with complex biological targets.[3][4][5] This document focuses on the potential of a novel hybrid scaffold, 1-(Azetidin-3-yl)-3-methoxypyrrolidine, which marries two "privileged" N-heterocyclic systems: azetidine and pyrrolidine.

  • The Azetidine Moiety: This four-membered ring imparts significant conformational rigidity, which can pre-organize appended substituents into a favorable binding conformation, thereby reducing the entropic penalty upon target binding.[1][6] Its strained nature also provides unique reactivity for further functionalization.[7] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[6][8]

  • The Pyrrolidine Moiety: As a five-membered ring, pyrrolidine offers a non-planar structure that enhances 3D coverage, a phenomenon known as "pseudorotation".[3][4][9] It is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to improve aqueous solubility and provide multiple vectors for stereochemically defined diversification.[2][3][5]

The strategic fusion of these two rings in the proposed scaffold creates a unique molecular architecture with the potential for finely tuned physicochemical and pharmacological properties. The methoxy group on the pyrrolidine ring further modulates polarity and can act as a hydrogen bond acceptor, while the secondary amine of the pyrrolidine and the tertiary amine linkage provide key points for vector-based library synthesis.

Design Rationale and Physicochemical Properties

The rationale for employing the 1-(Azetidin-3-yl)-3-methoxypyrrolidine scaffold is grounded in its potential to offer a superior balance of properties compared to its constituent parts or other common heterocycles like piperidine.

Comparative Physicochemical Properties

The choice of a saturated heterocyclic scaffold significantly impacts a molecule's drug-like properties. The table below provides a comparative overview to guide scaffold selection.

PropertyAzetidinePyrrolidinePiperidineProposed Scaffold Rationale for Advantage
Molecular Weight LowLowModerateModerateBalances complexity and ligand efficiency.
LogP LowLow-ModerateModerateLow-ModerateThe methoxy group and two nitrogen atoms are expected to maintain favorable aqueous solubility.[1][10]
**3D Character (Fsp³) **HighHighHighVery HighCombines the puckering of pyrrolidine with the rigid, angled presentation of azetidine substituents.[3][6]
Rigidity HighFlexibleFlexibleModerate (Segmented)Offers a rigid azetidine anchor point and a more flexible pyrrolidine for sampling conformational space.[1][8]
pKa (Secondary Amine) ~11.29~11.27~11.12~8-10 (Predicted)The influence of the adjacent rings and the methoxy group is predicted to lower the basicity, which can be advantageous for cell permeability and reducing off-target effects.
Metabolic Stability Generally highModerateModeratePotentially HighThe azetidine ring is often more resistant to N-dealkylation, a common metabolic liability for amines.[1]
Potential Therapeutic Applications

The structural features of this scaffold suggest its utility across several therapeutic areas:

  • Central Nervous System (CNS) Disorders: The scaffold's polarity, 3D shape, and moderate pKa are desirable for crossing the blood-brain barrier. Azetidine and pyrrolidine derivatives have shown promise as CNS modulators.[6][8]

  • Oncology: The rigid nature of the azetidine can be exploited to target the well-defined binding pockets of kinases and other cancer-related enzymes.[1][6]

  • Infectious Diseases: Both azetidine and pyrrolidine cores are found in potent antibacterial and antiviral agents.[2][11]

Synthesis and Library Development Workflow

A key advantage of this scaffold is its amenability to combinatorial library synthesis. The following workflow outlines a general strategy for creating a diverse library of derivatives for screening.

G cluster_0 Scaffold Synthesis cluster_1 Library Diversification cluster_2 Final Library start Commercially Available Starting Materials synth Proposed Synthesis: Reductive Amination of N-Boc-azetidin-3-one with 3-methoxypyrrolidine start->synth protect Protection/Deprotection Steps synth->protect scaffold 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride (Core Scaffold) protect->scaffold r1 R1 Decoration (e.g., Acylation, Alkylation of Azetidine N-H) scaffold->r1 r2 R2 Decoration (e.g., Functionalization of Pyrrolidine Ring) r1->r2 purify Purification & QC (HPLC, LC-MS, NMR) r2->purify library Diverse Compound Library for Screening purify->library

Caption: Proposed workflow for synthesis and library diversification.

Protocols for Application in Drug Discovery

The 1-(Azetidin-3-yl)-3-methoxypyrrolidine scaffold is exceptionally well-suited for a Fragment-Based Drug Discovery (FBDD) campaign. Its moderate size and multiple functionalization points allow it to serve as a starting fragment that can be elaborated into a potent lead.[12][13]

Protocol 4.1: General Synthesis of the Core Scaffold

This protocol describes a plausible, non-optimized route for the synthesis of the title compound. Causality Note: Reductive amination is a robust and widely used method for forming C-N bonds and is suitable for coupling ketone and amine precursors.

Materials:

  • N-Boc-azetidin-3-one

  • 3-methoxypyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Coupling Reaction: To a solution of N-Boc-azetidin-3-one (1.0 eq) in DCE, add 3-methoxypyrrolidine (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain N-Boc-1-(azetidin-3-yl)-3-methoxypyrrolidine.

  • Deprotection and Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate). Add an excess of HCl solution (e.g., 4M in dioxane, 2.2 eq) and stir. The dihydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Purity should be ≥95% as determined by HPLC or GC analysis for use in screening.[14]

Protocol 4.2: Fragment-Based Screening Cascade

This protocol outlines a typical biophysical screening cascade to identify fragments that bind to a target protein, using the synthesized scaffold or a small, decorated library.[15][16][17]

FBDD_Cascade cluster_primary Primary Screen (High-Throughput) cluster_secondary Hit Confirmation & Characterization cluster_tertiary Structure-Based Elaboration lib Scaffold Library (50-200 Compounds) spr Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) lib->spr nmr NMR Spectroscopy (e.g., Saturation Transfer Difference) spr->nmr spr_desc Identifies binders, provides affinity ranking and initial kinetics (SPR). itc Isothermal Titration Calorimetry (ITC) nmr->itc nmr_desc Confirms binding in solution, provides structural information on binding mode. xray X-ray Crystallography itc->xray itc_desc Provides full thermodynamic profile (ΔH, ΔS, Kd). hit_to_lead Hit-to-Lead Optimization (Fragment Growing/Linking) xray->hit_to_lead xray_desc Provides high-resolution structural data of the fragment-target complex.

Caption: A typical fragment-based drug discovery (FBDD) workflow.

Step-by-Step Methodology:

  • Primary Screening (e.g., Surface Plasmon Resonance - SPR):

    • Objective: To rapidly identify initial hits from the scaffold library that bind to the immobilized target protein.[12]

    • Protocol:

      • Immobilize the target protein on a sensor chip (e.g., CM5 chip via amine coupling).

      • Prepare fragment solutions in a suitable running buffer (e.g., PBS with 0.05% Tween-20) at a concentration range of 100-500 µM.

      • Inject fragment solutions over the sensor surface and a reference flow cell.

      • Monitor the change in response units (RU) to detect binding.

      • Self-Validation: Hits are confirmed by demonstrating a concentration-dependent binding response. A low-quality hit may show non-specific binding or poor sensorgram shape.

  • Hit Confirmation (e.g., NMR Spectroscopy):

    • Objective: To validate hits in solution and eliminate artifacts from the primary screen.

    • Protocol (Saturation Transfer Difference - STD NMR):

      • Prepare a solution of the target protein (~10-20 µM) and the fragment hit (~1 mM) in a deuterated buffer.

      • Acquire two spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.

      • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum, which shows signals only from the binding fragment.

      • Self-Validation: True binders will show clear signals in the STD spectrum, whereas non-binders will not.

  • Structural Elaboration (X-ray Crystallography):

    • Objective: To obtain a high-resolution 3D structure of the fragment bound to the target, guiding subsequent optimization.[17]

    • Protocol:

      • Obtain high-quality crystals of the target protein.

      • Soak the crystals in a solution containing a high concentration of the validated fragment hit.

      • Collect X-ray diffraction data and solve the structure.

      • Self-Validation: The resulting electron density map should clearly show the bound fragment in the active site, providing unambiguous evidence of the binding mode and vectors for chemical elaboration (fragment growing).[12][17]

Conclusion and Future Directions

The 1-(Azetidin-3-yl)-3-methoxypyrrolidine scaffold represents a novel and promising starting point for drug discovery. Its hybrid design provides a unique combination of conformational constraint, 3D complexity, and favorable physicochemical properties. The protocols outlined herein provide a robust framework for its synthesis, library development, and integration into fragment-based screening campaigns. By leveraging the distinct advantages of both the azetidine and pyrrolidine rings, researchers can explore previously inaccessible chemical space and develop next-generation therapeutics for a wide range of challenging diseases.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5):34. [Link]

  • MDPI (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem, 18(3):303-337. [Link]

  • Karataş, M. Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Taylor & Francis Online (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Mughala, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Carlson, H. A., et al. (2015). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. PMC. [Link]

  • ResearchGate (2014). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. [Link]

  • Erlanson, D. A., et al. (2025). Fragment-based drug discovery: A graphical review. PMC. [Link]

  • CHI. Fragment Based Drug Discovery. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Wang, S., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • IntechOpen (2018). Azetidine Synthesis. [Link]

  • Massachusetts Biotechnology Council (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Al-Amiery, A. A. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Chemical Science International Journal. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

  • Brown, A. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]

  • SciTechnol (2014). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. [Link]

  • Kumar, A., et al. (2025). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Hares, G. B., et al. (2017). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Petrušis, E., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PMC. [Link]

  • ResearchGate (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • Agilent (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]

  • Scott, J. D., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Ngouonpe, A. W., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a norbornane skeleton. SciSpace. [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Synthesis, characterization and biological aspects of novel azetidinone derivatives. [Link]

  • ChemRxiv (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

Sources

Method

Application Note: Storage, Handling, and Shelf-Life Management of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

Executive Summary & Mechanistic Profiling 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a highly versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of kinase inhibitors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a highly versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and other advanced pharmaceutical intermediates. While the dihydrochloride salt form significantly enhances aqueous solubility, it introduces critical vulnerabilities related to hygroscopicity and pH-dependent stability.

As an Application Scientist, it is crucial to understand that degradation of this compound is rarely spontaneous; it is causally linked to improper environmental control. The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under neutral or basic conditions, the ring is stable. However, hydrochloride salts of basic amines are notoriously hygroscopic[1]. When exposed to ambient humidity, the salt absorbs moisture, leading to the dissociation of the HCl counterions and the creation of a highly acidic microenvironment[2]. This localized drop in pH protonates the azetidine nitrogen, drastically lowering the activation energy for nucleophilic attack and triggering irreversible acid-catalyzed ring-opening degradation[3][4].

Understanding this hygroscopicity-hydrolysis cascade is the foundation for the storage and handling protocols detailed in this guide.

G A 1-(Azetidin-3-yl)-3-methoxypyrrolidine 2HCl (Solid) B Moisture Absorption (Hygroscopicity) A->B Exposure to Humidity C Highly Acidic Microenvironment B->C Dissociation of HCl D Azetidine N-Protonation & Ring Strain Release C->D pH < 5.0 E Ring-Opening Degradation D->E Nucleophilic Attack

Fig 1. Moisture-induced acid-catalyzed degradation pathway of the azetidine dihydrochloride salt.

Quantitative Stability Data & Shelf Life

To prevent the degradation cascade outlined above, environmental moisture and solution pH must be rigorously controlled. The following tables summarize the physicochemical risks and the empirically derived shelf-life metrics across different states.

Table 1: Physicochemical Profile & Risk Assessment
ParameterCharacteristicOperational Risk & Causality
Salt Form Dihydrochloride (2HCl)High hygroscopicity. Absorbed water creates a highly acidic microenvironment, promoting instability[2].
Core Scaffold Azetidine-pyrrolidineAzetidine ring strain makes it highly susceptible to acid-catalyzed hydrolytic cleavage[3].
Aqueous pH < 4.0 (at 10 mM in unbuffered H₂O)Auto-catalytic degradation. The dissolved salt lowers the pH, accelerating its own ring-opening[4].
Table 2: Shelf Life and Storage Matrix
Physical StateTemperatureAtmosphere / ConditionEstimated Shelf Life
Solid (Unopened) -20°CArgon/Nitrogen (Sealed)24 months
Solid (In-use) 4°CDesiccator (Drierite/Silica)3 - 6 months
Solution (Buffered) -80°CpH 7.4 - 8.0 Buffer1 - 3 months (No freeze-thaw)
Solution (Unbuffered) 4°C or RTUltrapure H₂O< 24 hours (Not recommended)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating mandatory verification steps (e.g., pH checks, visual inspections), researchers can ensure the structural integrity of the compound before committing it to complex syntheses or biological assays.

Protocol A: Anhydrous Handling and Solid-State Storage

Because the dihydrochloride salt acts as a moisture sponge, opening a cold vial in a humid laboratory will cause immediate condensation, ruining the batch.

  • Thermal Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30–60 minutes before opening.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder.

  • Inert Weighing: Transfer the vial to a glove box or use a continuous Argon/Nitrogen stream over the analytical balance. Weigh the required mass rapidly.

  • Purge and Seal: Backfill the source vial with dry Argon or Nitrogen gas for 10 seconds.

  • Desiccation: Seal the cap tightly with Parafilm and store the vial in a secondary container with active desiccant (e.g., indicating silica gel) before returning it to the -20°C freezer.

Protocol B: pH-Controlled Reconstitution and Cryopreservation

Dissolving this dihydrochloride salt in unbuffered water will result in a highly acidic solution, triggering azetidine ring-opening[3][4]. Reconstitution must be performed in a buffered system.

  • Solvent Selection: Prepare a buffer solution (e.g., 50 mM HEPES or PBS) adjusted to pH 7.4 - 8.0. If an organic solvent is required for stock preparation, use anhydrous DMSO (sealed under Argon).

  • Dissolution: Add the buffered solvent to the pre-weighed solid to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Self-Validation Check (Mandatory): Withdraw a 5 µL aliquot and spot it on high-resolution pH indicator paper.

    • Validation Criteria: The pH must read between 7.0 and 8.0. If the pH is < 6.0, the buffering capacity has been overwhelmed by the 2HCl salt. Immediately titrate with 0.1 M NaOH or concentrated buffer to rescue the azetidine ring from acid hydrolysis.

  • Aliquoting: Divide the neutralized stock solution into single-use aliquots (e.g., 50 µL per tube) to completely eliminate freeze-thaw cycles.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

Workflow Step1 Equilibrate vial to RT (in desiccator) Step2 Weigh rapidly under inert atmosphere Step1->Step2 Step3 Dissolve in buffered solvent (pH 7.4) Step2->Step3 Step4 Verify pH > 7.0 (Prevent acid hydrolysis) Step3->Step4 Step5 Aliquoting (Single-use vials) Step4->Step5 Step6 Flash freeze (Liquid N2) & Store at -80°C Step5->Step6

Fig 2. Self-validating workflow for the reconstitution and cryopreservation of the compound.

Analytical Validation of Integrity

If a stock solution has been stored for an extended period, or if moisture contamination is suspected, validate the compound's integrity before use:

  • LC-MS Analysis: Run a rapid LC-MS gradient. Look for the parent mass [M+H]+ corresponding to the free base of 1-(Azetidin-3-yl)-3-methoxypyrrolidine. The primary degradation product to screen for is the +18 Da mass shift (addition of H₂O), indicating hydrolytic ring-opening of the azetidine to form an aminopropanol derivative[4].

  • Visual Inspection: The solution should remain perfectly clear. Any yellowing or precipitation is a strong indicator of oxidative degradation of the pyrrolidine nitrogen or advanced hydrolysis.

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Troubleshooting stability issues of 3-(Cyclopentyloxy)azetidine in solution. Benchchem.

Sources

Application

Application Note: Profiling sp3-Rich Architectures Using 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride in Early Drug Discovery

Executive Summary & Scientific Rationale Over the past two decades, medicinal chemistry has experienced a paradigm shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich frameworks. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Over the past two decades, medicinal chemistry has experienced a paradigm shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich frameworks. The seminal "Escape from Flatland" hypothesis demonstrated that increasing the fraction of sp3 carbons ( Fsp3​ ) in a drug candidate directly correlates with improved clinical success, enhanced aqueous solubility, and a significant reduction in off-target promiscuity ()[1][2].

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride (CAS: 2097953-63-2) is a highly specialized, conformationally restricted diamine building block designed specifically to execute this strategy. Its unique architecture combines two synergistic elements:

  • The Azetidine Ring: Provides high ring strain and conformational rigidity, lowering the entropic penalty of target binding while improving metabolic stability by resisting N-dealkylation pathways common to larger, more flexible rings ()[3].

  • The Methoxypyrrolidine Moiety: Acts as a polar spacer. The methoxy oxygen serves as a potent hydrogen-bond acceptor, modulating the pKa of the adjacent basic amine and significantly enhancing aqueous solubility without violating Lipinski's rules.

This application note details the self-validating in vitro ADME-Tox protocols required to evaluate small molecule libraries synthesized using this building block as a bioisosteric replacement for traditional planar amines (e.g., piperazines).

Experimental Workflow

G A 1-(Azetidin-3-yl)-3- methoxypyrrolidine B Lead Optimization (Scaffold Incorporation) A->B Synthesis C In Vitro ADME Profiling B->C Library D Kinetic Solubility (Nephelometry) C->D E PAMPA (Permeability) C->E F HLM Stability (Clearance) C->F

Workflow for integrating and profiling sp3-rich azetidine-pyrrolidine scaffolds in drug discovery.

Reagent Preparation: Handling the Dihydrochloride Salt

Before executing in vitro evaluations or library synthesis, the building block must be properly handled. As a dihydrochloride salt, both the secondary and tertiary amines are protonated. While this renders the salt highly water-soluble, it makes the compound unreactive for standard coupling chemistry (e.g., SNAr, reductive amination) and artificially impermeable in cell-based assays.

Protocol:

  • Prepare a 100 mM stock solution of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride in anhydrous DMSO.

  • Add 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the free base. This ensures the nucleophilic amines are active for scaffold derivatization and that the compound exhibits its true physicochemical behavior during fragment-level ADME profiling.

In Vitro Assay Protocols for Scaffold Derivatives

Once the azetidinyl-pyrrolidine motif is incorporated into a lead series, the resulting derivatives must be rigorously evaluated to confirm the expected ADME improvements.

Protocol 1: High-Throughput Kinetic Solubility (Nephelometry)

Objective: To validate the solubility enhancement predicted by the increased Fsp3​ and the polar methoxy group. Causality: Nephelometry (measuring forward light scattering) is chosen over thermodynamic shake-flask methods for early screening because it directly and instantly detects the precise concentration at which a compound precipitates. This allows for rapid, high-throughput triage of hundreds of structural derivatives.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the synthesized test compound in 100% DMSO.

  • In a 96-well clear-bottom plate, perform a 10-point serial dilution in DMSO (ranging from 10 mM down to 0.01 mM).

  • Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a new 96-well reading plate. (Final DMSO concentration = 2%).

  • Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 rpm. Causality: A 2-hour incubation provides sufficient time for metastable supersaturated solutions to crash out and reach a steady precipitation state, preventing false-positive solubility readings.

  • Read the plate using a nephelometer (e.g., BMG NEPHELOstar) at an 800 nm wavelength.

  • Data Analysis: Plot light scattering intensity against compound concentration. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is observed.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To ensure the added polarity of the methoxypyrrolidine ring does not restrict passive transcellular permeability. Causality: While sp3-enrichment improves solubility, excessive polarity can hinder membrane crossing. PAMPA isolates passive diffusion from active transport, providing a direct readout of the new scaffold's intrinsic permeability.

Step-by-Step Methodology:

  • Coat the filter membrane (0.45 µm pore size) of a PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Dilute the 10 mM compound stock to 10 µM in PBS (pH 7.4) and add 300 µL to the donor wells.

  • Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation. Causality: Agitation disrupts the delicate artificial lipid membrane and artificially inflates permeability rates by reducing the unstirred water layer (UWL).

  • Separate the plates and extract 50 µL from both donor and acceptor wells. Quench with 150 µL of cold acetonitrile containing an internal standard.

  • Quantify compound concentrations via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Protocol 3: Human Liver Microsomal (HLM) Stability

Objective: To assess the metabolic liability of the azetidine-pyrrolidine system, specifically monitoring for potential O-demethylation of the methoxy group or ring oxidation.

Step-by-Step Methodology:

  • Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 at 37°C for 5 minutes.

  • Spike the test compound to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • At specific time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The immediate addition of cold organic solvent precipitates microsomal proteins and instantly halts CYP450 activity, ensuring the kinetic readout accurately reflects the degradation rate at that exact second.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The following table demonstrates the typical ADME profile shift observed when replacing a flat, aromatic piperazine moiety with the 1-(Azetidin-3-yl)-3-methoxypyrrolidine scaffold during lead optimization.

ParameterFlat Aromatic Lead (Piperazine)Optimized Lead (Azetidinyl-Pyrrolidine)Assay Impact / Causality
Fraction sp3 ( Fsp3​ ) 0.250.45Increased 3D character reduces off-target promiscuity.
Kinetic Solubility < 10 µM> 150 µMPolar methoxy group acts as a strong H-bond acceptor.
PAMPA Papp​ 15×10−6 cm/s 12×10−6 cm/sMaintained high passive permeability despite higher polarity.
HLM CLint​ 45 µL/min/mg18 µL/min/mgRigid azetidine ring resists rapid N-dealkylation by CYP450s.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Lovering, F. "Escape from Flatland 2: complexity and promiscuity." MedChemComm, 2013. URL:[Link]

  • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride solubility issues in aqueous buffers

Technical Support Center: 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride Welcome to the technical support guide for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. This resource is designed for researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride

Welcome to the technical support guide for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common solubility challenges encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and proven methods to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride that influence its solubility?

A1: Understanding the physicochemical properties is the first step in troubleshooting. This compound is a small molecule featuring two nitrogen-containing heterocyclic rings: an azetidine and a pyrrolidine.[1][2] It is supplied as a dihydrochloride salt, which is a critical factor for its solubility.

Key Properties Influencing Solubility:

  • Dihydrochloride Salt Form: The molecule possesses two basic nitrogen atoms which are protonated to form a dihydrochloride salt. This salt form is deliberately chosen to enhance aqueous solubility compared to its free base form. In solution, the salt dissociates into the protonated, cationic form of the parent molecule and two chloride ions.[3]

  • pH-Dependent Solubility: As a salt of a weak base, its solubility is highly dependent on the pH of the solution.[4] The protonated amine groups are responsible for its enhanced solubility in acidic to neutral conditions. At higher pH values, the molecule will be deprotonated to its less soluble free base form.[5]

PropertyImplication for Aqueous Solubility
Form Dihydrochloride Salt
Chemical Nature Salt of a weak base (two basic nitrogen centers)
Key Feature pH-dependent solubility[6][7]
Expected Behavior Higher solubility at acidic to neutral pH; lower solubility at basic pH.
Q2: I'm struggling to dissolve the compound in Phosphate-Buffered Saline (PBS) at pH 7.4. What could be the issue?

A2: This is a common challenge. While the dihydrochloride salt form enhances solubility, several factors related to PBS and neutral pH can lead to difficulties.

  • Proximity to the "Precipitation pH": At pH 7.4, you are approaching the pH range where the deprotonation of the amine groups begins. This can lead to the formation of the less soluble free base, even if the majority of the compound remains protonated. The equilibrium between the soluble salt and the less soluble free base is the primary cause of insolubility at this pH.[5]

  • Buffer Species Interaction (The "Phosphate Problem"): Phosphate buffers can sometimes precipitate with hydrochloride salts, especially at higher concentrations.[8][9] While less common with small molecules compared to proteins, it is a possibility. The formation of insoluble phosphate salts of the compound can occur.

  • Concentration Effects: You may be attempting to create a solution that is above the compound's intrinsic solubility limit at that specific pH and temperature.

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in my neutral (e.g., PBS pH 7.4) or slightly basic buffer.
  • Root Cause Analysis: The pH of your buffer is likely too high, causing the compound to convert to its less soluble free base form.[10]

  • Immediate Action Protocol:

    • Prepare a Concentrated Stock in Water or Acidic Buffer: First, prepare a high-concentration stock solution in sterile, deionized water or a slightly acidic buffer (e.g., 50 mM citrate buffer, pH 4-5).[11][12] The compound should readily dissolve under these more acidic conditions.

    • Step-wise Dilution: Add the concentrated stock solution dropwise into your final, larger volume of neutral buffer while vortexing or stirring.[10] This method avoids high local concentrations that can lead to immediate precipitation.

  • Workflow Diagram:

    A Weigh Solid Compound B Dissolve in small volume of dH2O or acidic buffer (e.g., Citrate pH 5.0) A->B C High Concentration Stock Solution B->C E Add stock dropwise to final buffer with vigorous stirring C->E D Final Volume of Neutral Buffer (e.g., PBS pH 7.4) D->E F Target Concentration Achieved E->F

    Workflow for preparing solutions in neutral buffers.
Issue 2: The compound dissolves initially but then a precipitate forms over time.
  • Root Cause Analysis: This often points to two potential issues:

    • Slow Equilibration to the Free Base: The conversion from the soluble protonated form to the insoluble free base may not be instantaneous. The solution is initially supersaturated, and precipitation occurs as it equilibrates.[7]

    • Buffer Incompatibility: As mentioned, certain buffer salts like phosphate can slowly form insoluble complexes with the compound.[8]

  • Troubleshooting Protocol:

    • Verify the pH: After dissolving the compound, re-check the pH of your final solution. The addition of the acidic salt may have slightly lowered the pH of a weakly buffered solution. If the pH has drifted, it could affect solubility.

    • Consider an Alternative Buffer System: If you suspect phosphate incompatibility, switch to a different buffer system. Good alternatives include HEPES or MOPS, which are zwitterionic buffers and less likely to cause precipitation issues with hydrochloride salts.[10]

    • Sonication: Brief sonication in a water bath can sometimes help break up aggregates and re-dissolve precipitates, but this may only be a temporary solution if the underlying issue is pH-related.

Issue 3: I need to make a high-concentration stock solution. What is the best solvent?
  • Recommendation: For long-term storage and high concentration, Dimethyl Sulfoxide (DMSO) is a common and effective choice for many small molecules. A product data sheet for a similar compound notes solubility up to at least 25 mg/mL (approx. 50 mM) in DMSO.[13]

  • Stock Solution Preparation Protocol (DMSO):

    • Weighing: Accurately weigh the desired amount of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride.

    • Solubilization: Add the appropriate volume of anhydrous (dry) DMSO to the solid compound.

    • Dissolving: Vortex thoroughly for 1-2 minutes. If needed, brief sonication can aid dissolution. Ensure the solution is completely clear.

    • Aliquoting and Storage: Dispense the clear stock solution into single-use aliquots in sterile, tightly sealed vials. Store at -20°C or -80°C to maintain stability.[14] Avoid repeated freeze-thaw cycles.

  • Important Consideration: When diluting a DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) as it can have off-target effects in biological assays.

Advanced Understanding: The Role of pH and pKa

The solubility of this compound is governed by the Henderson-Hasselbalch equation. The two amine groups will exist in equilibrium between their protonated (BH+) and neutral free base (B) forms.

BH⁺ ⇌ B + H⁺

At a pH well below the pKa of the amines, the equilibrium lies far to the left, favoring the highly soluble, protonated (cationic) form. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts to the right, increasing the concentration of the neutral, less soluble free base, which can then precipitate out of solution.

Relationship between pH and compound solubility.

References

  • MedKoo Biosciences. (n.d.). Product data sheet.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Purdue University. (n.d.). Amines. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Llinàs, A., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2145-2152. [Link]

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. [Link]

  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • Chromatography Forum. (2007, August 20). HCL SALT. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidin-3-one. PubChem Compound Database. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]

  • KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(azetidin-3-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride. Retrieved from [Link]

  • Hori, T., et al. (2024). Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. Molecular Pharmaceutics. [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • MicroSolv Technology Corporation. (2026, February 15). Phosphate Precipitation Risks in HPLC Columns. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(azetidin-3-yl)-1H-pyrrole hydrochloride. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Retrieved from [Link]

Sources

Optimization

Optimizing extraction methods for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride from biological matrices

A-GS-TSC-2026-03 Subject: A Practical Guide to Method Development and Troubleshooting for the Extraction of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride and Similar Polar Basic Analytes Welcome to the Technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A-GS-TSC-2026-03

Subject: A Practical Guide to Method Development and Troubleshooting for the Extraction of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride and Similar Polar Basic Analytes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the bioanalysis of challenging polar compounds like 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. As a Senior Application Scientist, I've structured this document not as a rigid protocol, but as a dynamic troubleshooting and method development resource. We will explore the "why" behind the "how," empowering you to build robust, self-validating extraction methods from the ground up.

Our focus analyte, 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride, serves as a model for a class of small, polar, basic molecules that are notoriously difficult to extract with high recovery and low matrix effects.[1][2] This guide will provide you with the foundational principles and practical steps to optimize your extraction strategy, whether you are using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before diving into specific extraction techniques, it's crucial to understand the physicochemical characteristics of your analyte and how they influence method development.

FAQ 1: I can't find a detailed data sheet for my compound. How do I estimate its properties to guide my extraction strategy?

This is a common challenge with novel compounds. Based on the structure of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride, we can infer several key properties:

  • Polarity: The presence of two nitrogen-containing heterocyclic rings (azetidine and pyrrolidine) and a methoxy group suggests the compound is highly polar.[1][2] This means it will have a strong affinity for aqueous solutions and will be poorly retained on traditional reversed-phase (C18) sorbents.[2][3]

  • Basicity (pKa): The azetidine and pyrrolidine rings contain secondary and tertiary amines, respectively. These are basic functional groups. We can estimate the pKa values to be in the range of 8-11. As a dihydrochloride salt, the compound is supplied in an acidic form. Understanding the pKa is critical for manipulating the charge state of the analyte during extraction.

  • LogP: The calculated octanol-water partition coefficient (LogP) is expected to be low (likely <1), further confirming its hydrophilic nature.[1]

FAQ 2: What are "matrix effects," and why are they a major concern for this type of analyte?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological matrix (e.g., phospholipids, salts, endogenous metabolites).[4][5][6][7] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible results in LC-MS/MS analysis.[4][5][6][8] Polar compounds are particularly susceptible because they often elute early in reversed-phase chromatography, along with many matrix components.[2] A robust extraction method is your primary defense against matrix effects.[4][7]

FAQ 3: Should I use Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)?

The choice depends on your specific analytical goals, such as required sensitivity, sample throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT): The simplest and fastest method, but often provides the "dirtiest" extract, leading to significant matrix effects.[9] It's a good starting point for initial method development or when high throughput is essential.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. However, finding a suitable organic solvent to efficiently extract a highly polar compound can be challenging.[1]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for analyte concentration, leading to the highest sensitivity. For a polar basic compound, ion-exchange SPE is often the most effective approach.

FAQ 4: Why is pH control so critical for extracting 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride?

As a basic compound, its charge state is dependent on the pH of the solution.

  • At low pH (pH < pKa): The amine groups will be protonated (positively charged). This is ideal for binding to a cation-exchange SPE sorbent.

  • At high pH (pH > pKa): The amine groups will be in their neutral (free base) form. This is necessary for elution from a cation-exchange sorbent or for partitioning into an organic solvent during LLE.

Manipulating the pH is the key to selectively capturing and releasing your analyte.

Part 2: Troubleshooting & Optimization Guides

This section provides detailed troubleshooting advice in a question-and-answer format for each primary extraction technique.

Guide 1: Solid-Phase Extraction (SPE) Troubleshooting

For a polar basic compound like our target analyte, a polymeric cation-exchange SPE sorbent is the recommended starting point.

Problem: Low Analyte Recovery

  • Question: My analyte is not being retained on the cation-exchange SPE column. What should I check?

    • Answer:

      • Incorrect pH during Loading: Ensure the pH of your sample is at least 2 units below the pKa of your analyte. This ensures it is fully protonated and can bind to the negatively charged sorbent. For our target analyte, a loading pH of 4-6 is a good starting point.

      • Inappropriate Sorbent: While cation-exchange is recommended, the specific chemistry of the sorbent matters. If you are using a weak cation-exchange sorbent, you may need a stronger one.

      • Sample Overload: Ensure you are not exceeding the capacity of the SPE cartridge. Try reducing the sample volume or using a larger cartridge.

      • Flow Rate Too High: A high flow rate during sample loading can prevent efficient binding. Ensure a slow and steady flow rate (e.g., 1-2 mL/min).

  • Question: My analyte is retained, but I can't elute it effectively. What's going wrong?

    • Answer:

      • Elution Solvent is Not Basic Enough: To elute from a cation-exchange column, you must neutralize the positive charge on your analyte. Your elution solvent should have a pH at least 2 units above the analyte's pKa. A common elution solvent is 5% ammonium hydroxide in methanol or acetonitrile.

      • Incorrect Organic Solvent: The organic component of your elution solvent disrupts any secondary hydrophobic interactions between your analyte and the sorbent. Methanol is generally a good starting point.

      • Insufficient Solvent Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent and elute the analyte. Try increasing the elution volume in small increments.

Problem: High Matrix Effects (Ion Suppression/Enhancement)

  • Question: I have good recovery, but my LC-MS/MS signal is inconsistent and shows significant ion suppression. How can I improve the cleanup?

    • Answer:

      • Optimize the Wash Steps: This is the most critical step for removing interferences.

        • Aqueous Wash: Use an acidic aqueous wash (e.g., 0.1% formic acid in water) to remove polar, neutral, and acidic interferences.

        • Organic Wash: Use a non-polar organic solvent (e.g., methanol, acetonitrile) to remove less polar, neutral interferences that may be retained by secondary interactions with the sorbent.

      • Sorbent Selection: Consider a mixed-mode SPE sorbent that combines cation-exchange and reversed-phase properties. This can provide more selective retention and better removal of interfering compounds.

Experimental Protocol: Generic Cation-Exchange SPE Method

This protocol is a starting point for developing a method for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride from plasma.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 100 µL of 2% phosphoric acid in water.

    • Vortex to mix. This step lyses cells and begins protein disruption while ensuring the analyte is in its charged state.

  • SPE Cartridge Conditioning:

    • Condition a polymeric cation-exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 drop/second).

  • Wash Steps:

    • Wash with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic solution neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Problem: Low Analyte Recovery

  • Question: My polar analyte remains in the aqueous layer. How can I improve its extraction into the organic phase?

    • Answer:

      • pH Adjustment: You must neutralize your basic analyte for it to partition into an organic solvent. Adjust the pH of the aqueous sample to be at least 2 units above the analyte's pKa. For our target molecule, a pH of 11-12 would be a good starting point.

      • Solvent Polarity: Standard LLE solvents like ethyl acetate or methyl tert-butyl ether (MTBE) may not be polar enough. Consider more polar, water-immiscible solvents like dichloromethane (DCM) or a mixture of solvents (e.g., isopropanol:DCM).

      • Salting-Out Effect: Add a salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of your analyte and promoting its transfer to the organic phase.

Problem: Emulsion Formation

  • Question: I'm getting a stable emulsion at the interface of the two layers, making phase separation impossible. What can I do?

    • Answer:

      • Gentle Mixing: Instead of vigorous vortexing, gently rock or invert the sample tube for mixing.

      • Centrifugation: Centrifuging the sample can help break the emulsion.

      • pH or Salt Adjustment: Altering the pH or adding salt can sometimes disrupt the emulsion.

      • Solvent Change: Some solvents are more prone to emulsion formation than others. Try a different organic solvent.

Guide 3: Protein Precipitation (PPT) Troubleshooting

Problem: Analyte Loss due to Co-precipitation

  • Question: My recovery is low after precipitating with acetonitrile. Is my analyte being trapped in the protein pellet?

    • Answer:

      • Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 1% formic acid) to your acetonitrile can help keep your basic analyte in its protonated, more soluble form, preventing it from co-precipitating with the proteins.

      • Optimize Solvent-to-Sample Ratio: A common ratio is 3:1 (solvent:sample).[9] Experiment with ratios from 2:1 to 4:1 to find the optimal balance between protein removal and analyte recovery.

      • Precipitation Temperature: Precipitating at a lower temperature (e.g., in an ice bath) can sometimes improve recovery by altering the protein precipitation dynamics.

Problem: Clogged LC Column or High Backpressure

  • Question: My PPT samples are causing my HPLC system to over-pressurize. How can I fix this?

    • Answer:

      • Ensure Complete Precipitation: Allow sufficient time for the proteins to precipitate after adding the solvent. A minimum of 10 minutes is recommended.

      • Effective Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for at least 10 minutes to ensure a compact protein pellet.

      • Careful Supernatant Transfer: When aspirating the supernatant, be careful not to disturb the protein pellet.

      • Use a Filtration Plate: For high-throughput applications, consider using a protein precipitation plate that includes a filter to remove any fine particulates before injection.

Part 3: Data & Workflow Visualization

Table 1: Comparison of Extraction Method Starting Conditions
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) - Cation Exchange
Principle Protein removal by denaturationPartitioning between immiscible liquidsSelective adsorption and elution
Sample pH Acidic (to improve analyte solubility)Basic (pH > pKa)Acidic (pH < pKa) for loading
Solvent/Sorbent Acetonitrile (+1% Formic Acid)Dichloromethane or Ethyl AcetatePolymeric Cation-Exchange Resin
Selectivity LowModerateHigh
Cleanliness LowModerateHigh
Throughput HighModerateLow to Moderate
Sensitivity LowModerateHigh
Diagram 1: General Troubleshooting Workflow for Low Recovery

LowRecoveryWorkflow Start Low Recovery Observed Check_Method Review Extraction Method Parameters Start->Check_Method Check_pH Verify pH of All Solutions Check_Method->Check_pH Check_Solvent Confirm Correct Solvent/Sorbent Check_pH->Check_Solvent Check_Volume Check Solvent/Sample Volumes & Ratios Check_Solvent->Check_Volume SPE_Branch SPE Specific Checks Check_Volume->SPE_Branch If SPE LLE_Branch LLE Specific Checks Check_Volume->LLE_Branch If LLE PPT_Branch PPT Specific Checks Check_Volume->PPT_Branch If PPT SPE_Loading Loading pH too high? Flow rate too fast? SPE_Branch->SPE_Loading LLE_pH Sample pH too low? (Analyte is charged) LLE_Branch->LLE_pH PPT_Coprecip Analyte co-precipitating? (Add acid to solvent) PPT_Branch->PPT_Coprecip SPE_Elution Elution pH too low? Wrong organic solvent? SPE_Loading->SPE_Elution Optimize Systematically Optimize One Parameter at a Time SPE_Elution->Optimize LLE_Solvent Extraction solvent not polar enough? LLE_pH->LLE_Solvent LLE_Solvent->Optimize PPT_Coprecip->Optimize

Caption: A logical workflow for troubleshooting low analyte recovery.

Diagram 2: pH Control for Cation-Exchange SPE

SPE_pH_Control cluster_load Loading Step cluster_elute Elution Step Analyte_Low_pH Analyte_Low_pH Binding Electrostatic Binding Analyte_Low_pH->Binding Binds to Sorbent_Neg SPE Sorbent Negatively Charged (-SO3-) Sorbent_Neg->Binding Analyte_High_pH Analyte_High_pH Binding->Analyte_High_pH pH switch neutralizes analyte Elution Elution Analyte_High_pH->Elution

Caption: pH manipulation is key for ion-exchange SPE.

Part 4: Regulatory & Scientific Integrity

All method development and validation should be conducted in accordance with regulatory guidelines. The FDA's "Bioanalytical Method Validation Guidance for Industry" is a critical resource. Key parameters to validate include:

  • Accuracy & Precision: Ensuring your method provides results that are both correct and reproducible.

  • Selectivity & Specificity: Demonstrating that your method can differentiate the analyte from other compounds in the matrix.

  • Recovery: Quantifying the efficiency of your extraction process.

  • Matrix Effect: Evaluating the impact of the biological matrix on your analyte's signal.[4]

  • Stability: Assessing the stability of your analyte in the biological matrix and throughout the extraction process.

The use of a stable, isotopically labeled internal standard is highly recommended to correct for variability in sample preparation and matrix effects, which is a cornerstone of building a trustworthy and self-validating system.

References

  • How to optimize your sample preparation technique for mass spectrometry - Blog. (2016, July 20).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Sample preparation in mass spectrometry - Wikipedia.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • sample preparation - for mass spectrometry - Thermo Fisher Scientific.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics | Spectroscopy Online. (2026, March 18).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. (2024, February 28).
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry - ACS Publications. (2015, May 12).
  • Matrix effect in a view of LC-MS/MS: An overview - ResearchGate.
  • Sample preparation for polar metabolites in bioanalysis | Request PDF - ResearchGate.
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6).
  • New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. (2023, January 16).
  • Solid-Phase Extraction (SPE) - Veeprho. (2024, November 5).
  • The Complete Guide to Solid Phase Extraction (SPE) - Phenomenex.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC.
  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library.
  • Protein Precipitation (PPT) Extraction - Phenomenex.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
  • Development of UPLC-MS/MS method for the determination of polar metabolites - DiVA.
  • Troubleshooting in lcms | PPT - Slideshare.
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Books. (2021, July 21).
  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC. (2020, August 11).
  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC.
  • What is Solid Phase Extraction (SPE)? - Organomation.
  • An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed. (2020, August 11).
  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - ResearchGate. (2025, October 16).
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC.
  • A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from huma - idUS.
  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental… - OUCI.
  • (PDF) A review: Developments in extraction procedures of analytes from biological samples.
  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Troubleshooting Guide.

Sources

Troubleshooting

Preventing degradation of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride during long-term storage

Troubleshooting Guides, FAQs, and Best Practices for Long-Term Stability Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals wor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Best Practices for Long-Term Stability

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals working with 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. As a diamine derivative featuring a strained four-membered azaheterocycle and formulated as a dihydrochloride salt, this compound presents unique physicochemical challenges. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure absolute structural integrity during long-term storage.

Section 1: Mechanistic Understanding of Degradation (FAQ)

Q: Why is this specific dihydrochloride salt highly susceptible to degradation during standard storage? A: The instability of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is driven by three intersecting molecular vulnerabilities:

  • Hygroscopicity of Dihydrochloride Salts: Dihydrochloride salts of secondary and tertiary amines are inherently prone to significant moisture uptake, often leading to deliquescence or phase transitions[1]. The highly electronegative chloride ions coordinate with atmospheric water, disrupting the crystal lattice and lowering the activation energy for subsequent degradation[2].

  • Azetidine Ring Strain: The four-membered azetidine ring contains significant angle strain. Under thermal stress or specific pH conditions, the azetidine core can undergo activation via the formation of an azetidinium ion intermediate. This intermediate is highly susceptible to nucleophilic attack, resulting in ring-opened degradants[3].

  • Oxidative Susceptibility: The amine centers and the methoxy-substituted pyrrolidine ring can undergo oxidative degradation, a process often catalyzed by trace metal ions or exposure to light[4].

Degradation API 1-(Azetidin-3-yl)-3-methoxypyrrolidine 2HCl Deliquescence Deliquescence & Clumping API->Deliquescence Lattice disruption Azetidinium Azetidinium Ion Intermediate API->Azetidinium Intramolecular attack NOxide N-Oxidation Products API->NOxide Amine oxidation Moisture Moisture (High RH) Moisture->API Sorption Heat Thermal Stress Heat->API Activation Oxidation Oxygen / Trace Metals Oxidation->API Catalysis RingOpen Ring-Opened Degradants Azetidinium->RingOpen Nucleophilic attack

Logical relationships of degradation pathways for the target compound.

Section 2: Troubleshooting Storage Issues

Q: My compound batch has transitioned from a free-flowing powder to a sticky paste. What is the mechanism, and is the compound still viable? A: You are observing deliquescence. When the relative humidity (RH) of the storage environment exceeds the deliquescence point of the dihydrochloride salt, it absorbs moisture until it dissolves in its own absorbed water. This physical state change dramatically accelerates hydrolysis and ring-opening reactions.

To determine if the compound is viable, you cannot rely on visual inspection alone. You must run an LC-MS analysis. If purity remains >98%, the compound can be salvaged via lyophilization (freeze-drying).

Table 1: Representative Dynamic Vapor Sorption (DVS) Profile for Highly Hygroscopic Dihydrochloride Salts

Relative Humidity (RH %) Temperature (°C) Equilibrium Weight Gain (%) Physical State Observation Risk Level
20% 25 0.2% Free-flowing powder Low
40% 25 1.8% Free-flowing powder Low
60% 25 9.5% Micro-clumping Moderate
80% 25 24.3% Deliquescence (Paste) Critical

| 95% | 25 | 48.0% | Complete Solution | Terminal |

Q: I am detecting unknown peaks in my HPLC chromatogram after 3 months of storage. How do I trace the source of these impurities? A: Unknown peaks are typically the result of either thermal ring-opening or oxidation. To definitively identify the source, you must perform a self-validating Forced Degradation (Stress Testing) study. By intentionally stressing the compound, you can match the retention times and mass spectra of the generated degradants to your unknown peaks.

Protocol 1: Step-by-Step Forced Degradation Methodology Expertise Note: This protocol isolates individual environmental variables to establish direct causality between a specific stressor and the resulting degradation profile. The inclusion of a control sample validates that degradation is stress-induced and not an artifact of the analytical method.

  • Stock Preparation: Dissolve 10 mg of the API in 10 mL of HPLC-grade water (1 mg/mL). Keep 1 mL at 4°C as an unstressed control.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 1 mL of 0.1 N HCl to 1 mL of stock. Heat at 60°C for 24 hours.

    • Base: Add 1 mL of 0.1 N NaOH to 1 mL of stock. Heat at 60°C for 24 hours. (Causality: Watch for rapid azetidine ring opening under basic conditions due to increased nucleophilicity).

  • Oxidative Stress: Add 1 mL of 3% H₂O₂ to 1 mL of stock. Store at room temperature in the dark for 24 hours.

  • Thermal Stress (Solid State): Place 5 mg of the solid powder in a sealed glass vial at 80°C for 7 days.

  • Photolytic Stress: Expose 1 mL of stock solution to UV light (254 nm) for 24 hours.

  • Neutralization & Analysis: Neutralize the acid/base samples. Dilute all samples to 0.1 mg/mL with mobile phase and analyze via LC-MS. Compare the m/z of the degradants to your unknown storage impurities.

Section 3: Best Practices & Workflows

Q: What is the definitive workflow for aliquoting and long-term storage to guarantee zero degradation? A: To completely arrest the degradation vectors (moisture, heat, and oxygen), the compound must be handled in an inert environment and stored under ultra-dry, sub-zero conditions.

Protocol 2: Optimal Aliquoting and Storage Procedure Trustworthiness Note: This system is self-validating; the inclusion of a humidity indicator card within the secondary container provides a constant, visual confirmation of the protocol's success without needing to expose the primary vials.

  • Pre-equilibration: Before opening the primary vendor vial, allow it to equilibrate to room temperature inside a desiccator for at least 2 hours. (Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt).

  • Inert Atmosphere Handling: Transfer the vial into a glovebox purged with high-purity Argon.

  • Aliquoting: Dispense single-use quantities (e.g., 5-10 mg) into amber glass vials. (Causality: Amber glass prevents photolytic degradation, and single-use aliquots prevent repeated freeze-thaw and condensation cycles).

  • Sealing: Flush the headspace of each vial with Argon for 5 seconds. Immediately cap with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Secondary Containment: Place the aliquoted vials into a secondary container (e.g., a vacuum-sealable Mylar bag) along with a fresh packet of silica gel desiccant and a 10%-60% humidity indicator card.

  • Long-Term Storage: Store the sealed secondary container at -20°C (or -80°C for >1 year storage).

StorageWorkflow Step1 1. Desiccation (Vacuum 24h) Step2 2. Glovebox Transfer (Argon Atm) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Argon Flush & PTFE Seal Step3->Step4 Step5 5. Storage (-20°C with Desiccant) Step4->Step5

Step-by-step optimal aliquoting and long-term storage workflow.

References
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. 2

  • Taylor & Francis. (2022) Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. 1

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.3

  • PMC - NIH. (2024) An Overview of Degradation Strategies for Amitriptyline. 4

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with azetidinyl-pyrrolidine diamine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with azetidinyl-pyrrolidine diamine scaffolds. Synthesizing 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride presents unique challenges, primarily due to the steric hindrance during reductive amination and the thermodynamic instability of the highly strained azetidine ring during deprotection.

This document bypasses generic advice to provide a causality-driven, self-validating workflow designed to maximize your synthesis yield.

Mechanistic Workflow

The synthesis relies on a two-step sequence: a reductive amination to couple the pyrrolidine and azetidine rings, followed by an acidic Boc-deprotection to yield the stable dihydrochloride salt.

SynthesisWorkflow A Starting Materials 1-Boc-azetidin-3-one & 3-Methoxypyrrolidine B Hemiaminal & Iminium Formation A->B Acid Catalyst (AcOH) C Boc-Protected Intermediate B->C Hydride Donor (NaBH(OAc)3) D Target Molecule Dihydrochloride Salt C->D Acidic Cleavage (4M HCl/Dioxane)

Figure 1: Two-step synthetic workflow for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes built-in validation checkpoints.

Step 1: Reductive Amination

Causality: 1-Boc-azetidin-3-one is sterically hindered. Using sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard here because it selectively reduces the iminium intermediate without over-reducing the starting ketone to an alcohol[1].

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-azetidin-3-one (1.0 eq) and 3-methoxypyrrolidine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Add glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

    • Validation Check: A slight color change (usually pale yellow) indicates hemiaminal/iminium formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 15 minutes to control the mild exotherm. Stir for 12–18 hours at room temperature.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract three times with dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: TLC (10% MeOH in DCM, Ninhydrin stain) should show the complete disappearance of the ketone ( Rf​ ~0.6) and the appearance of a new secondary amine spot ( Rf​ ~0.3).

Step 2: Boc Deprotection & Salt Formation

Causality: Aqueous acids or elevated temperatures can cause the strained 4-membered azetidine ring to undergo nucleophilic ring-opening [2]. We utilize anhydrous conditions at room temperature to preserve structural integrity.

  • Preparation: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M) and cool the flask to 0 °C in an ice bath.

  • Acid Addition: Dropwise, add 4M HCl in dioxane (10.0 eq).

  • Cleavage: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.

  • Precipitation: Add cold methyl tert-butyl ether (MTBE) (equal to the reaction volume) vigorously to the flask.

    • Validation Check: The sudden formation of a dense, white precipitate confirms the successful generation of the dihydrochloride salt.

  • Filtration: Filter the solid rapidly under a nitrogen blanket (the salt is highly hygroscopic) and wash with additional cold MTBE. Dry in a vacuum oven at 40 °C for 12 hours.

Yield Optimization Data

If you are deviating from the standard protocol, consult this quantitative matrix to understand how specific parameters impact your final yield.

Reaction ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Rationale
Reducing Agent NaBH₃CNNaBH(OAc)₃+15% Mild hydride donor prevents premature ketone reduction; avoids toxic HCN gas generation [3].
Solvent MethanolAnhydrous DCE+20% Aprotic environment prevents solvolysis (hydrolysis) of the transient iminium ion.
Acid Additive None1.0 eq Acetic Acid+25% Accelerates iminium formation from the sterically hindered azetidinone.
Deprotection Temp 50 °C20 °C (Room Temp)+10% Prevents acid-catalyzed azetidine ring-opening degradation and polymerization.

Troubleshooting & FAQs

Q1: My reductive amination yield is stalling at 40-50% despite using an excess of reducing agent. What is going wrong? A1: You are likely experiencing premature reduction of the starting material. If you add the NaBH(OAc)₃ simultaneously with the ketone and amine, the hydride source will reduce the unreacted 1-Boc-azetidin-3-one into 1-Boc-azetidin-3-ol before the iminium ion has time to form. Solution: Always pre-stir the ketone, the amine, and the acetic acid catalyst for at least 1 to 2 hours. This allows the thermodynamic equilibrium to favor the iminium ion before the hydride donor is introduced [1].

Q2: During Boc deprotection, my product turns into an intractable black tar. How do I prevent this? A2: This is a classic symptom of azetidine ring degradation. Azetidines possess significant ring strain (~26 kcal/mol). When exposed to strong, concentrated aqueous acids (like refluxing aqueous HCl), the ring undergoes nucleophilic opening and subsequent polymerization [2]. Solution: Switch to strictly anhydrous conditions. Using 4M HCl in dioxane at room temperature ensures clean Boc cleavage without providing the thermal energy or aqueous nucleophiles required to break the azetidine ring.

Q3: I have successfully deprotected the compound, but I cannot isolate the product from the aqueous phase during workup. Where is it? A3: You have lost your product to the aqueous layer. The target molecule is a diamine dihydrochloride salt, making it extremely polar, highly water-soluble, and hygroscopic. Standard liquid-liquid extraction will fail. Solution: Do not use water during the deprotection workup. Instead, force the salt to crash out of the organic phase (DCM/dioxane) by adding a non-polar anti-solvent like cold MTBE or diethyl ether, followed by direct filtration.

Q4: Will the reductive amination conditions cause epimerization of the chiral center on the 3-methoxypyrrolidine ring? A4: No. The stereocenter at the C3 position of the pyrrolidine ring is stable under these specific conditions. Because we use a mild acid (acetic acid) and a mild hydride donor at room temperature, there is no mechanism for enolization or deprotonation at that specific chiral center.

References

  • US Patent 8,642,583 B2 - Serotonin receptor modulators Source: Google Patents URL
  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • US Patent 8,362,000 B2 - Azetidinyl diamides as monoacylglycerol lipase inhibitors Source: Google Patents URL
Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(Azetidin-3-yl)-3-methoxypyrrolidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride .

Because this compound features two basic secondary/tertiary amine rings (azetidine and pyrrolidine) and is supplied as a highly polar dihydrochloride salt, it is notoriously difficult to retain and resolve on standard reversed-phase (RP) columns. This guide synthesizes mechanistic causality, field-proven methodologies, and self-validating protocols to help you achieve symmetrical peak shapes and robust quantitation.

Part 1: Mechanistic Overview of Peak Tailing

Before adjusting instrument parameters, we must understand the chemical causality of the tailing phenomenon.

Mechanism A 1-(Azetidin-3-yl)-3-methoxypyrrolidine (Protonated Basic Amines, NH+) C Secondary Interactions (Ion-Exchange & Hydrogen Bonding) A->C B Residual Silanols on Silica Column (Ionized, SiO- at pH 4-8) B->C D Severe Peak Tailing & Poor Resolution C->D

Fig 1: Mechanistic pathway of peak tailing caused by ion-exchange interactions at mid-pH.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does this specific compound exhibit such severe peak tailing on my standard C18 column?

A: The tailing is caused by a combination of high polarity and secondary ion-exchange interactions . At a typical mobile phase pH (pH 4.0 – 8.0), the residual silanol groups (Si-OH) on the surface of silica-based columns become ionized (SiO⁻)[1]. Simultaneously, the basic amine groups of the azetidine and pyrrolidine rings are fully protonated (NH⁺)[2]. This creates a strong electrostatic attraction. Instead of purely partitioning into the C18 stationary phase, the molecules "stick" to the silica backbone, causing them to elute slowly and form a long tail[1].

Q2: How does mobile phase pH dictate the peak shape of basic amines?

A: pH is your primary thermodynamic lever. You must operate at the extremes of the pH scale to break the electrostatic interaction:

  • Low pH Strategy (pH < 3.0): By using acidic additives like Trifluoroacetic acid (TFA) or phosphoric acid, you force the residual silanols into their neutral, protonated state (Si-OH)[1]. This eliminates the negative charge on the column, preventing ion-exchange with your protonated analyte[2].

  • High pH Strategy (pH > 10.0): By using buffers like ammonium hydroxide, you deprotonate the basic amines on your analyte, rendering the molecule neutral. A neutral molecule will not interact with ionized silanols and will exhibit significantly higher retention (hydrophobicity) on a C18 column.

Q3: My compound elutes in the void volume (t0) on a C18 column, making the tailing look even worse. What is the alternative?

A: Because 1-(Azetidin-3-yl)-3-methoxypyrrolidine is a dihydrochloride salt, it is extremely hydrophilic. In Reversed-Phase Liquid Chromatography (RPLC), it lacks the hydrophobicity to partition into the C18 phase, resulting in a retention factor ( k′ ) near zero. When a peak is unretained, any minor secondary interaction causes massive relative tailing. The definitive solution is Hydrophilic Interaction Liquid Chromatography (HILIC) [3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (>60% Acetonitrile)[4]. The polar dihydrochloride salt partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention and sharp peak shapes for highly polar basic compounds[3][5].

Q4: If I must use a mid-pH mobile phase for MS compatibility, how can I suppress tailing?

A: If you are restricted to a mid-pH range, you must chemically mask the active silanols. You can achieve this by adding a competing base, such as Triethylamine (TEA) (0.1% v/v), to the mobile phase[6]. TEA acts as a sacrificial amine; its strong interaction with the silanols inhibits them from interacting with the nitrogen groups of your target analyte, drastically reducing the tailing factor[7].

Part 3: Diagnostic Workflow & Data Presentation

Use the following decision matrix to select the appropriate chromatographic strategy based on your current system suitability results.

Workflow Step1 Peak Tailing Observed Step2 Check Retention Factor (k') Step1->Step2 Step3A k' < 2 (Elutes near void) Step2->Step3A Step3B k' > 2 (Adequately retained) Step2->Step3B Step4A Switch to HILIC Mode (Polar Stationary Phase) Step3A->Step4A Step4B Optimize Mobile Phase pH Step3B->Step4B Step5A High pH (>10) Deprotonates Amines Step4B->Step5A Step5B Low pH (<3) Protonates Silanols Step4B->Step5B Step6 Use Hybrid Silica Column (e.g., Waters XBridge) Step5A->Step6 Step7 Add Competing Base (e.g., Triethylamine) Step5B->Step7

Fig 2: Decision matrix for resolving peak tailing of basic polar amines in HPLC.

Quantitative Comparison of Chromatographic Strategies
Chromatographic ModeRecommended Column TypeMobile Phase StrategyExpected Retention ( k′ )Expected Asymmetry ( As​ )Primary Mechanism of Tailing Suppression
RP-HPLC (Low pH) End-capped C18pH < 3.0 (e.g., 0.1% TFA)Poor (< 1.5)1.3 - 1.6Protonation of silanols (Si-OH) prevents ion-exchange[1].
RP-HPLC (High pH) Hybrid BEH C18pH 10.5 (e.g., NH4​OH )Moderate (2.0 - 4.0)1.0 - 1.2Deprotonation of amines neutralizes the analyte.
HILIC Bare Silica / Amide>75% ACN with NH4​ FormateExcellent (> 4.0)0.9 - 1.1Analyte partitions into the stationary aqueous layer[4].

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols include built-in System Suitability Tests (SST). These ensure that any observed tailing is chemical (analyte-stationary phase interaction) rather than physical (column void or dead volume).

Protocol A: High-pH Reversed-Phase HPLC

Rationale: Deprotonating the molecule to increase hydrophobicity and eliminate cationic interactions.

Materials:

  • Column: Waters XBridge BEH C18, 2.5 µm, 2.1 x 100 mm (Ethylene Bridged Hybrid particles are required for stability at pH > 10)[8].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Execution:

  • System Preparation: Purge the HPLC system with water to remove any acidic modifiers from previous runs. Equilibrate the column with 95% A / 5% B for 20 column volumes.

  • Physical Validation (SST): Inject a neutral marker (e.g., Toluene). Calculate the Asymmetry factor ( As​ ).

    • Validation Gate: If As​ > 1.2 for Toluene, stop. You have a physical column void or extra-column band broadening. Replace the column or check fittings. If As​ ≤ 1.2, proceed.

  • Method Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (Improves mass transfer and peak efficiency).

    • Gradient: 5% B to 60% B over 8 minutes.

  • Sample Injection: Inject 2 µL of the compound dissolved in the initial mobile phase conditions (95% A / 5% B). Never inject a highly polar compound dissolved in 100% organic solvent in RPLC, as it will cause peak distortion.

Protocol B: HILIC Method for Highly Polar Amines

Rationale: Retaining the highly polar dihydrochloride salt via hydrophilic partitioning into a water-enriched stationary layer.

Materials:

  • Column: Waters XBridge Amide or generic Bare Silica HILIC column, 2.1 x 100 mm[5].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Note: Buffer concentration is critical in HILIC to maintain the aqueous layer and control electrostatic interactions)[9].

  • Mobile Phase B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate.

Step-by-Step Execution:

  • System Preparation: Ensure the system is completely free of ion-pairing agents (like Hexanesulfonate). Equilibrate the HILIC column with 95% B / 5% A for at least 50 column volumes. HILIC requires significantly longer equilibration times than RPLC[10].

  • Physical Validation (SST): Inject an unretained marker (e.g., Toluene in HILIC). Establish the void volume ( t0​ ).

  • Method Parameters:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Gradient: Start at 95% B (highly organic). Ramp down to 60% B over 10 minutes. (Remember: In HILIC, water is the strong eluting solvent)[4].

  • Sample Injection: Inject 1-2 µL of the compound. Critical Step: The sample diluent must match the starting mobile phase (e.g., 95% Acetonitrile). Injecting an aqueous sample into a HILIC system will instantly disrupt the stationary aqueous layer and cause severe peak splitting and tailing[4].

References

  • Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry (NIH). Available at: [Link]

  • XBridge Premier Columns for Particle Stability. Waters Corporation. Available at: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]

  • Applications of a new HILIC stationary phase. Fortis Technologies. Available at: [Link]

  • HILIC - Dr. Maisch. Dr. Maisch HPLC GmbH. Available at:[Link]

  • XBridge Columns Care and Use Manual. imChem / Waters Corporation. Available at: [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals. Journal of Analytical Methods in Chemistry (PMC). Available at: [Link]

Sources

Optimization

Optimizing cell permeability assays for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

Welcome to the Technical Support Center for in vitro ADME and pharmacokinetics. As a Senior Application Scientist, I have designed this portal specifically to address the unique biophysical challenges of working with 1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro ADME and pharmacokinetics. As a Senior Application Scientist, I have designed this portal specifically to address the unique biophysical challenges of working with 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride in cell-based permeability assays (such as Caco-2 and MDCK).

Due to its chemical structure—a small, highly polar diamine formulated as a dihydrochloride salt—this molecule defies standard passive diffusion models. The following guide synthesizes mechanistic causality with field-proven troubleshooting to ensure your assay yields physiologically relevant, self-validating data.

🔬 Diagnostic Dashboard: Molecule Profiling

Before troubleshooting, we must establish the biophysical reality of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride :

  • Ionization State: The molecule contains two basic secondary/tertiary amines (azetidine and pyrrolidine rings). At a physiological pH of 7.4, both nitrogens are fully protonated, rendering the molecule a highly hydrophilic dication .

  • Primary Transport Mechanism: Dications cannot easily partition into the lipophilic core of the enterocyte cell membrane. They rely almost exclusively on paracellular transport (diffusion through tight junctions) or active carrier-mediated uptake.

  • Assay Vulnerabilities: High risk of non-specific binding (NSB) to negatively charged plastics, artificially low transcellular permeability, and pH-trapping artifacts.

Transport Apical Apical Compartment (pH 6.5) Cell Enterocyte (Lipid Bilayer) Apical->Cell Transcellular (Highly Restricted) TightJunction Tight Junctions (Paracellular Pore) Apical->TightJunction Primary Route (Hydrophilic Dications) Basolateral Basolateral Compartment (pH 7.4) Cell->Basolateral Efflux Apical Efflux (e.g., P-gp) Cell->Efflux Substrate Binding TightJunction->Basolateral Efflux->Apical Active Efflux

Caption: Transport pathways for hydrophilic dicationic amines across intestinal epithelium.

💡 Knowledge Base: Troubleshooting FAQs

Q1: My apparent permeability ( Papp​ ) for this compound is extremely low (< 1×10−6 cm/s) in Caco-2 cells, but early in vivo data suggests moderate absorption. Why the disconnect? A1: This is a well-documented artifact of the Caco-2 model when dealing with small, hydrophilic molecules. Because 1-(Azetidin-3-yl)-3-methoxypyrrolidine is a dication at pH 7.4, it relies on the paracellular route. However, Caco-2 cell monolayers develop tight junctions that are significantly tighter (smaller pore radius) than those found in the actual human small intestine[1]. This physiological discrepancy leads to a severe under-prediction of in vivo absorption for hydrophilic amines. Actionable Fix: Switch to an MDCK cell line model. MDCK cells form monolayers with slightly "leakier" tight junctions that more accurately reflect human intestinal paracellular porosity for small polar molecules[2].

Q2: I am seeing a massive discrepancy in mass balance (Recovery < 60%). Is the compound accumulating inside the cells? A2: For highly polar dications, intracellular trapping is highly unlikely because the molecule cannot easily cross the apical lipid bilayer to enter the cell in the first place. Poor mass balance here is almost certainly driven by Non-Specific Binding (NSB) . The positively charged amines bind ionically to negatively charged sites on standard polystyrene tissue culture plates and Transwell membranes. Actionable Fix: You must build a self-validating mass balance check into every run: Recovery%=AmountDonor_Initial​AmountDonor_Final​+AmountReceiver_Final​​×100 . To fix low recovery, switch to ultra-low attachment (ULA) plates and add 1% Bovine Serum Albumin (BSA) to the receiver compartment. BSA acts as a protein sink, binding the free drug and pulling it away from the plastic surfaces.

Q3: The bidirectional assay shows an Efflux Ratio (ER) > 3. Is this compound a definitive substrate for P-glycoprotein (P-gp)? A3: Not necessarily. Standard bidirectional assays often utilize a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the GI tract. For basic amines, the slight increase in the un-ionized fraction at pH 7.4 can cause "pH trapping" when the drug moves from the Basolateral to the Apical compartment, artificially inflating the Papp​(B−A) and mimicking active efflux. Actionable Fix: Run a bidirectional assay with matching pH (7.4 / 7.4) to rule out pH-trapping. To definitively confirm P-gp involvement, co-incubate with a known P-gp inhibitor like Verapamil (100 µM) and observe if the ER collapses to near 1.0[3].

Troubleshooting Start Low Papp / High Variance MassBalance Calculate Mass Balance (Recovery %) Start->MassBalance LowRec Recovery < 80% MassBalance->LowRec HighRec Recovery > 80% MassBalance->HighRec FixNSB Use Low-Binding Plates Add 1% BSA to Receiver LowRec->FixNSB CheckTEER Check TEER & Lucifer Yellow HighRec->CheckTEER TEERFail TEER < 200 Ω·cm² CheckTEER->TEERFail TEERPass TEER > 200 Ω·cm² CheckTEER->TEERPass FixTox Dilute Compound Check Cell Toxicity TEERFail->FixTox TrueLow True Low Permeability (Paracellular Restriction) TEERPass->TrueLow

Caption: Diagnostic logic tree for resolving permeability assay failures with polar compounds.

📋 Standard Operating Procedure: Optimized MDCK Workflow for Dicationic Amines

To overcome the limitations of standard Caco-2 assays for this specific molecule, utilize this optimized MDCK protocol[2].

Step 1: Cell Culture & Monolayer Preparation

  • Seed MDCK cells (or MDR1-MDCK for specific efflux testing) on 96-well Transwell polycarbonate inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 .

  • Culture for 4 days at 37°C, 5% CO2​ . MDCK cells differentiate much faster than the 21-day requirement for Caco-2 cells[2][4].

Step 2: Pre-Assay Integrity Validation

  • Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω⋅cm2 (Note: MDCK TEER is naturally lower than Caco-2).

  • Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

Step 3: Dosing & Incubation

  • Prepare Donor Solution: Dilute 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride to 10 µM in HBSS (pH 7.4). Crucial: Ensure no precipitation occurs.

  • Prepare Receiver Solution: HBSS (pH 7.4) supplemented with 1% BSA to mitigate plastic binding of the dication.

  • Initiate the assay by adding 100 µL of Donor Solution to the Apical chamber and 300 µL of Receiver Solution to the Basolateral chamber (for A-B transport). Reverse for B-A transport.

  • Incubate on an orbital shaker (150 rpm) at 37°C for 120 minutes. The agitation reduces the unstirred water layer (UWL), which heavily restricts the diffusion of small hydrophilic molecules.

Step 4: Sampling & Self-Validation

  • At t=120 min, extract 50 µL from the receiver compartment and 50 µL from the donor compartment.

  • Quench samples immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Co-incubate a paracellular marker (Lucifer Yellow, 100 µM). Post-assay permeation of Lucifer Yellow must be < 1% per hour to validate that the tight junctions remained intact during the assay.

📊 Data Presentation: Standard vs. Optimized Assay Parameters

The following table summarizes the critical parameter shifts required to successfully quantify the permeability of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride.

Assay ParameterStandard Caco-2 ProtocolOptimized Protocol (For Dications)Mechanistic Rationale
Cell Line Caco-2 (21-day culture)MDCK (4-day culture)MDCK tight junctions better mimic human paracellular porosity for hydrophilic molecules.
Receiver Buffer HBSS onlyHBSS + 1% BSABSA acts as a protein sink to prevent non-specific binding of the dication to plastic.
pH Setup (A / B) pH 6.5 / pH 7.4pH 7.4 / pH 7.4Eliminates pH-trapping artifacts that artificially inflate the Efflux Ratio for basic amines.
Agitation Static IncubationOrbital Shaking (150 rpm)Minimizes the Unstirred Water Layer (UWL), a major barrier for highly polar compounds.
Integrity Marker None / Post-assay TEERLucifer Yellow Co-incubationEnsures the dicationic salt did not cause acute cellular toxicity or tight junction rupture.

📚 References

  • Caco-2 Permeability Assay - Evotec Evotec. URL:[Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC National Institutes of Health (NIH). URL:[Link]

  • Caco-2 permeability assay - Creative Bioarray Creative Bioarray. URL:[Link]

  • MDCK Permeability - Creative Biolabs Creative Biolabs. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride Binding Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing your binding assays. This guide, curated by a Senior Application Scientist, provides in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing your binding assays. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding assays involving compounds like 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride. We understand that achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. This resource is designed to help you diagnose and resolve common issues, particularly high background noise, to ensure the success of your experiments.

Troubleshooting Guide: Addressing High Background Noise

High background noise, primarily caused by non-specific binding, can significantly reduce the sensitivity and accuracy of your assay, making it difficult to obtain reliable data.[1][2] This section provides a systematic approach to identifying and mitigating the root causes of this common issue.

Problem 1: Excessively High Non-Specific Binding (NSB)

Non-specific binding (NSB) occurs when the radioligand binds to components other than the target receptor, such as membranes, filters, or the assay plate itself.[3] Ideally, NSB should constitute a small fraction of the total binding, often recommended to be less than 50% of the total binding at the highest radioligand concentration tested.[4]

Initial Diagnosis:

  • Review Your Data: In a typical saturation binding experiment, specific binding should plateau at higher radioligand concentrations, while non-specific binding should increase linearly.[5] If your NSB is a large proportion of your total binding across the concentration range, it's a clear indicator of a problem.

  • Visual Inspection: After filtration, are the filters uniformly wet, or are there dry spots? Uneven filtration can lead to inconsistent washing and high background.

Potential Causes & Step-by-Step Solutions:

  • Cause A: Inadequate Blocking

    • Explanation: Blocking agents are crucial for saturating potential non-specific binding sites on the assay plate and filters, preventing the radioligand from adhering to these surfaces.[2][6]

    • Solution Protocol:

      • Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA) or casein, try increasing the concentration (e.g., from 1% to 2% w/v).[1]

      • Extend Blocking Time: Increasing the incubation time with the blocking buffer can ensure more complete saturation of non-specific sites.[1]

      • Optimize Blocking Agent: Consider trying different types of blocking agents. For hydrophobic ligands, which tend to exhibit higher non-specific binding, a combination of a protein blocker and a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%) in your wash buffers can be effective.[5][6]

  • Cause B: Suboptimal Wash Steps

    • Explanation: Insufficient or inefficient washing will fail to remove all unbound radioligand, leading to artificially high background counts.[2][6]

    • Solution Protocol:

      • Increase Number of Washes: Try increasing the number of wash cycles (e.g., from 3 to 4 or 5).[1]

      • Introduce a Soak Step: Incorporate a brief soak (e.g., 30 seconds) with the wash buffer between aspiration steps to improve the removal of unbound ligand.[1]

      • Optimize Wash Buffer Composition: Adding a low concentration of a mild detergent or increasing the salt concentration in the wash buffer can help disrupt weak, non-specific interactions.[2][6]

      • Ensure Rapid and Consistent Filtration: For filtration assays, the separation of bound from free ligand must be rapid to prevent dissociation of the specific binding.[7] Ensure your vacuum manifold is functioning correctly and that all wells are aspirated simultaneously and completely.

  • Cause C: Radioligand Issues

    • Explanation: The properties of the radioligand itself can significantly contribute to high NSB. Hydrophobic ligands are more prone to non-specific binding.[5] Additionally, radiochemical impurities or degradation products can bind non-specifically.

    • Solution Protocol:

      • Verify Radioligand Purity: It is highly recommended to check the purity of your radioligand, especially if it is an older stock or has been custom-synthesized.[8] Radiochemical purity should ideally be above 90%.[5]

      • Lower Radioligand Concentration: In competition assays, the radioligand concentration should be at or below its dissociation constant (Kd) to minimize NSB.[4] Using a concentration that is too high will increase background noise.

  • Cause D: Filter Plate Issues (for filtration assays)

    • Explanation: The radioligand can bind directly to the glass fiber filters.[3]

    • Solution Protocol:

      • Pre-treat Filters: Pre-soaking the filter plates with a solution of polyethylenimine (PEI) or BSA can significantly reduce the non-specific binding of the radioligand to the filter material.[7]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of non-specific binding?

A1: While there is no universal value, a good rule of thumb is that non-specific binding should be less than 50% of the total binding at the highest radioligand concentration in a saturation experiment.[4] In many well-optimized assays, NSB can be as low as 10-20% of the total binding.[3] If your NSB is consistently higher than 50%, it will be difficult to obtain high-quality, reproducible data.[3]

Q2: How do I choose the right unlabeled ligand to define non-specific binding?

A2: To determine non-specific binding, you need to measure radioligand binding in the presence of a saturating concentration of an unlabeled compound that binds to the target receptor.[3] This "cold" ligand will occupy virtually all the specific binding sites, leaving only the non-specific sites available for the radioligand.[3] Ideally, you should use an unlabeled compound at a concentration at least 100 times its Kd for the receptor.[3] While using the unlabeled version of your radioligand is an option, it is often preferable to use a structurally different compound with high affinity for the receptor to avoid any potential shared non-specific binding characteristics.[4][5]

Q3: My assay window (signal-to-noise ratio) is too small. How can I improve it?

A3: A small assay window is often a direct consequence of high background. Therefore, all the troubleshooting steps for reducing NSB will help to increase your assay window. Additionally, you can try to optimize the "signal" component:

  • Optimize Receptor Concentration: You should use a concentration of your receptor preparation (e.g., cell membranes) that gives a robust specific binding signal without depleting the total amount of radioligand added (less than 10% of total radioligand should be bound).[4][9] You can perform a protein concentration curve to determine the optimal amount of membrane to use.[10]

  • Ensure Binding Equilibrium: For accurate Kd and Ki measurements, the binding reaction must reach equilibrium.[9][11] For high-affinity ligands, this may require longer incubation times or a higher incubation temperature.[9] It is essential to determine the association rate (kon) and dissociation rate (koff) to validate your incubation time.[8]

Q4: Could my buffer composition be the problem?

A4: Absolutely. The pH, ionic strength, and presence of divalent cations can all influence ligand-receptor interactions.[12] It is critical to use freshly prepared buffers for consistency.[12] The buffer system should be chosen to mimic physiological conditions as closely as possible while ensuring the stability of the receptor and ligand.

Visualizing the Troubleshooting Workflow

To aid in systematically addressing high background noise, the following workflow diagram illustrates the decision-making process.

TroubleshootingWorkflow Start High Background Noise (NSB > 50% of Total) Check_Blocking Step 1: Evaluate Blocking Start->Check_Blocking Optimize_Blocking Increase Blocker Concentration Extend Blocking Time Test Alternative Blockers Check_Blocking->Optimize_Blocking If Inadequate Check_Washing Step 2: Review Wash Protocol Check_Blocking->Check_Washing If Adequate Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Steps Add Soak Time Optimize Wash Buffer Check_Washing->Optimize_Washing If Inefficient Check_Ligand Step 3: Assess Radioligand Check_Washing->Check_Ligand If Efficient Optimize_Washing->Check_Ligand Optimize_Ligand Verify Purity & Age Lower Concentration (for Ki) Check_Ligand->Optimize_Ligand If Questionable Check_Filters Step 4: Examine Filters/Plates Check_Ligand->Check_Filters If OK Optimize_Ligand->Check_Filters Optimize_Filters Pre-treat with PEI or BSA Check_Filters->Optimize_Filters If High NSB Persists End Assay Optimized: Low Background Achieved Check_Filters->End If OK Optimize_Filters->End

Caption: A systematic workflow for troubleshooting high background noise in binding assays.

Data Summary Table: Key Optimization Parameters

ParameterStandard RangeOptimization StrategyRationale
Non-Specific Binding < 50% of Total BindingImplement strategies in the troubleshooting guide.High NSB obscures the specific signal, reducing assay sensitivity and accuracy.[3][4]
Blocking Agent (BSA) 0.1% - 5% (w/v)Titrate concentration upwards (e.g., 1% -> 2% -> 3%).To saturate non-specific binding sites on assay plates and filters.[2][6]
Wash Buffer Detergent 0.01% - 0.1% Tween-20Add or titrate concentration.Disrupts weak, non-specific hydrophobic interactions.[5][6]
Radioligand Conc. (Ki) ≤ Kd valueUse the lowest concentration that gives a robust signal.Minimizes ligand depletion and reduces the contribution of NSB.[4]
Unlabeled Ligand (for NSB) > 100 x KiUse a high concentration to ensure saturation of specific sites.To accurately define the level of non-specific binding by displacing all specific binding.[3]
Bound Radioligand < 10% of Total AddedReduce receptor/membrane concentration if >10%.Prevents ligand depletion, which can lead to inaccurate determination of Kd and Ki.[4][9]

References

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). [Source not provided].
  • Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. (n.d.). GraphPad.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology.
  • Charlton, S. J. (2010).
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • Insel, P. A., et al. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling.
  • Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). Drug discovery methods.
  • Tips for Reducing ELISA Background. (2012, October 8). Biocompare.
  • Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. Blog.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI Bookshelf.
  • Tactics for preclinical validation of receptor-binding radiotracers. (n.d.). PMC.
  • Filter Plate Ligand Binding Assays. (n.d.). Revvity.
  • How to Reduce Background Noise in ELISA Assays. (2025, May 9).
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... (n.d.). PMC.
  • How To: Perform Plate Washes During a Multiplex Protein Analysis Assay Using a Hand-held Magnet. (2019, July 8). YouTube.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). PMC.

Sources

Optimization

Technical Support Center: Overcoming Precipitation of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride in Cell Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a highly specific but common challenge in preclinical drug development: the precipitation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a highly specific but common challenge in preclinical drug development: the precipitation of secondary and tertiary amine dihydrochloride salts—specifically 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride—when introduced into physiological cell culture media.

This guide synthesizes thermodynamic principles, chemical causality, and field-proven methodologies to ensure the scientific integrity of your in vitro assays.

The Chemistry of the Problem: Why Does Precipitation Occur?

To resolve precipitation, we must first understand the causality behind it. 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a highly polar, doubly protonated salt. While it exhibits excellent solubility in unbuffered water, introducing it into complex cell culture media (e.g., DMEM, RPMI) at pH 7.4 triggers several thermodynamic and kinetic conflicts:

  • The Common Ion Effect: Cell culture media contains high concentrations of chloride ions (typically 110–120 mM from NaCl and KCl). According to Le Chatelier's principle, this high background chloride concentration can suppress the solubility product ( Ksp​ ) of the hydrochloride salt, forcing the compound out of solution before it can fully dissociate[1].

  • pH-Induced Free Base Formation: The dihydrochloride salt creates a highly acidic microenvironment. When a concentrated stock is added to media buffered at pH 7.4, the compound undergoes rapid deprotonation. If the resulting "free base" form of 1-(Azetidin-3-yl)-3-methoxypyrrolidine lacks sufficient aqueous solubility, it will crash out of solution[1].

  • Solvent Shock: Researchers often default to DMSO for stock solutions. However, diluting a DMSO stock into an aqueous medium causes a sudden drop in the solvent's dielectric constant, leading to immediate "solvent shock" and precipitation[2].

  • Media Component Interactions: Temperature shifts (e.g., adding cold stock to warm media) or interactions with multivalent anions (phosphates) and serum proteins can induce the co-precipitation of the compound alongside media components.

G A Concentrated Stock (Dihydrochloride) B Addition to Cell Media (pH 7.4) A->B C Localized pH Spike B->C Rapid mixing failure D Common Ion Effect (High Cl- in Media) B->D High NaCl content E Free Base Formation C->E Deprotonation F Precipitation D->F Ksp exceeded E->F Low aqueous solubility

Mechanisms driving dihydrochloride salt precipitation in physiological cell media.

Experimental Protocol: Self-Validating Workflow for Media Addition

To prevent precipitation, the addition protocol must be treated as a controlled titration rather than a simple dilution. The following step-by-step methodology is designed to be a self-validating system, ensuring that any failure point is immediately identifiable.

Step 1: Stock Solution Optimization
  • Avoid DMSO: Do not use DMSO for this specific dihydrochloride salt. Instead, prepare the master stock (e.g., 10–50 mM) in sterile, cell-culture grade water . The inherent acidity of the salt will keep it highly soluble in water.

  • Filter Sterilization: Pass the aqueous stock through a 0.22 µm PES (Polyethersulfone) syringe filter. Self-Validation: If resistance is high during filtration, the compound is not fully dissolved.

Step 2: Media Preparation and Temperature Control
  • Pre-warm Media: Warm the target cell culture media (containing FBS and supplements) to exactly 37°C in a water bath. Cold media significantly reduces the thermodynamic solubility limit of both the compound and media proteins.

  • Buffer Check: Ensure the media contains adequate buffering capacity (e.g., 15–25 mM HEPES) to absorb the acidic shock of the dihydrochloride stock.

Step 3: The "Dropwise-Vortex" Addition Technique
  • Create a Working Dilution: Instead of adding the master stock directly to the final culture flask, create a 10X intermediate working solution in a small volume of pre-warmed media.

  • Dynamic Mixing: Place the tube containing the final media on a vortex mixer set to a gentle swirl (or use a magnetic stirrer).

  • Titration: Add the 10X working solution dropwise into the vortexing media. This prevents the localized pH micro-environments that trigger free-base precipitation.

Step 4: Verification
  • Microscopic Inspection: Before adding the media to your cells, place a 100 µL aliquot in a clear 96-well plate and inspect under an inverted phase-contrast microscope at 20X magnification. Look for micro-crystals or amorphous cloudiness.

  • pH Verification: Measure the final pH of the media. If it has dropped below 7.2, the buffering capacity was overwhelmed, which can cause cellular toxicity independent of the drug.

G A 1. Prepare Stock (Sterile H2O, Avoid DMSO) C 3. Dropwise Addition with Constant Agitation A->C B 2. Pre-warm Media (37°C + HEPES Buffer) B->C D 4. Visual Inspection (Phase-Contrast Microscopy) C->D E 5. pH Verification (Ensure pH 7.2 - 7.4) D->E

Optimized experimental workflow for integrating dihydrochloride salts into cell media.

Quantitative Data & Troubleshooting Matrix

Use the following tables to quickly diagnose and resolve precipitation issues during your assays.

Table 1: Physicochemical Variables Affecting Solubility
VariableImpact on 1-(Azetidin-3-yl)-3-methoxypyrrolidine 2HClRecommended Action
Solvent Choice DMSO causes solvent shock upon aqueous dilution[2].Use sterile H2​O or 0.1N HCl for the master stock.
Media Temperature Solubility decreases logarithmically as temperature drops.Always pre-warm media to 37°C prior to addition.
Chloride Concentration High Cl− in DMEM triggers the common ion effect[1].Keep stock concentrations low; use intermediate dilutions.
Serum Proteins (FBS) Can bind the compound or co-precipitate during pH shocks.Add compound to serum-free media first, then add FBS.
Table 2: Troubleshooting Matrix
ObservationPrimary CauseImmediate Solution
Immediate cloudy precipitate upon addition Localized pH spike causing free-base formation.Switch to dropwise addition with constant vortexing.
Needle-like crystals forming after 24 hours Maximum thermodynamic solubility ( Ksp​ ) exceeded.Lower the final assay concentration or add a solubilizer (e.g., cyclodextrin)[2].
Precipitate forms only in complete media (with FBS) Protein denaturation due to acidic stock solution.Pre-dilute the stock in HEPES buffer before adding to FBS-containing media.

Frequently Asked Questions (FAQs)

Q: My compound precipitated in the media. Can I just pass it through a 0.22 µm filter to remove the precipitate and use the clear media? A: No. Filtering is strictly prohibited as a remediation step. Filtering removes the precipitated active pharmaceutical ingredient (API), leaving you with an unknown, significantly lower final concentration of the drug in your assay. This compromises the validity and reproducibility of your dose-response curves[2]. You must discard the media and optimize the dissolution protocol.

Q: I usually dissolve all my library compounds in 100% DMSO. Why is that failing for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride? A: Dihydrochloride salts are highly polar and often have limited solubility in pure organic solvents like DMSO. Even if it dissolves, the transition from a 100% DMSO environment to a 99% aqueous environment (cell media) causes catastrophic solvent shock. Because the salt is already optimized for aqueous solubility, water is the thermodynamically favored solvent for your master stock.

Q: Does the presence of Fetal Bovine Serum (FBS) help or hinder solubility? A: It can do both, depending on the addition technique. Serum contains albumin, which can act as a carrier protein and enhance the apparent solubility of lipophilic free bases[2]. However, if you add a highly acidic aqueous stock directly into FBS-containing media without mixing, the localized acid spike will denature the serum proteins, causing them to co-precipitate with your drug. Always ensure rapid mixing.

Q: If I cannot achieve my target concentration without precipitation, what are my formulation alternatives? A: If you are hitting the absolute thermodynamic solubility limit of the compound in media, consider using a solubility enhancer. (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) is highly tolerated in cell culture (up to 1-2% w/v) and can encapsulate the hydrophobic moieties of the free base, keeping it in solution without altering the media pH[2].

References

  • American Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Stability Profiling: 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride vs. Free Base Form

An Application Scientist’s Guide to Physicochemical Behavior, Handling, and Formulation In modern medicinal chemistry, the incorporation of rigidified, low-molecular-weight diamine scaffolds is a proven strategy to impro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to Physicochemical Behavior, Handling, and Formulation

In modern medicinal chemistry, the incorporation of rigidified, low-molecular-weight diamine scaffolds is a proven strategy to improve ligand efficiency and pharmacokinetic profiles. 1-(Azetidin-3-yl)-3-methoxypyrrolidine is one such highly valuable building block. However, the physical form of this molecule—specifically whether it is isolated as a free base or a dihydrochloride salt—dictates its stability, shelf-life, and reliability in downstream assays.

This guide provides an objective, data-driven comparison of the free base and dihydrochloride forms, detailing the mechanistic causality behind their stability differences and providing self-validating protocols for laboratory assessment.

Structural & Mechanistic Profiling

To understand the stability divergence between the two forms, we must analyze the molecule's structural vulnerabilities. 1-(Azetidin-3-yl)-3-methoxypyrrolidine contains two basic nitrogen centers: a secondary amine within the azetidine ring and a tertiary amine within the pyrrolidine ring.

The Vulnerability of the Free Base
  • Azetidine Ring Strain & Nucleophilicity: The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol)[1]. In the free base form, the secondary nitrogen lone pair is highly nucleophilic. This combination of ring strain and nucleophilicity makes the unprotonated azetidine highly susceptible to thermal degradation, auto-catalyzed ring-opening, and intermolecular polymerization[2].

  • Atmospheric CO₂ Absorption: Secondary amines are notoriously reactive toward atmospheric carbon dioxide. The free base rapidly undergoes a zwitterion intermediate mechanism upon exposure to air, reacting with CO₂ to form stable carbamate species[3][4]. This manifests physically as the conversion of a clear oil into a cloudy, viscous mass, drastically altering the compound's molar mass and purity.

  • Oxidation: The exposed lone pairs on both the secondary and tertiary amines are prone to N-oxide formation when exposed to ambient oxygen and light.

The Stabilizing Effect of the Dihydrochloride Salt

Converting the free base into its dihydrochloride salt fundamentally alters its reactivity profile. The addition of two equivalents of hydrochloric acid protonates both nitrogen centers. This protonation sequesters the lone pairs, effectively eliminating the nucleophilicity required for CO₂ absorption (carbamate formation) and oxidative degradation[5]. Furthermore, the electrostatic interactions in the crystal lattice of the salt form stabilize the strained azetidine ring against thermal ring-opening[1].

Visualizing Stability Pathways

The following diagram maps the divergent chemical fates of the free base versus the dihydrochloride salt under ambient laboratory conditions.

Pathways FB Free Base Form (Reactive Lone Pairs) O2 Oxidation (N-Oxide Formation) FB->O2 O2 CO2 Atmospheric CO2 (Carbamate Formation) FB->CO2 CO2 RO Thermal Stress (Ring Opening) FB->RO Heat HCl Dihydrochloride Form (Protonated Amines) Stable High Stability (Inert to Air/Moisture) HCl->Stable

Chemical stability pathways of free base vs. dihydrochloride forms.

Physicochemical Properties Comparison

The mechanistic differences described above translate directly into the macroscopic handling properties of the compound.

PropertyFree Base FormDihydrochloride Salt
Physical State (25°C) Pale yellow oil to waxy solidOff-white to white crystalline powder
Molecular Weight 156.23 g/mol 229.15 g/mol
Atmospheric Stability Poor (Rapidly absorbs CO₂/H₂O)Excellent (Stable in ambient air)
Hygroscopicity High (Deliquescent)Low to Moderate
Aqueous Solubility Moderate (pH dependent)Very High (>100 mg/mL)
Storage Requirements Inert gas (Ar/N₂), ≤ -20°CAmbient or 4°C, desiccated

Self-Validating Experimental Protocols

To objectively quantify the stability differences, researchers should employ the following self-validating workflows. These protocols are designed to isolate specific degradation variables (humidity, temperature, and atmospheric gases).

Protocol A: Accelerated Solid-State Stability (ICH Q1A Aligned)

Purpose: To quantify thermal and atmospheric degradation rates.

  • Sample Preparation: Accurately weigh 50 mg of 1-(Azetidin-3-yl)-3-methoxypyrrolidine free base and 50 mg of the dihydrochloride salt into separate, pre-tared open glass vials.

  • Environmental Stressing: Place the vials in a controlled stability chamber set to 40°C and 75% Relative Humidity (RH) for 14 days.

  • Gravimetric Tracking: Record the mass of the vials at Day 1, Day 7, and Day 14 to monitor CO₂ and moisture uptake.

  • Analytical Quantification: Reconstitute the stressed samples in HPLC-grade water/acetonitrile. Analyze via LC-MS (Reverse Phase C18, 0.1% TFA gradient) to determine the remaining percentage of the parent compound and identify degradation masses (e.g., +16 Da for oxidation, +44 Da for carbamate, or ring-opened polymeric masses).

Protocol B: Dynamic Vapor Sorption (DVS)

Purpose: To evaluate hygroscopicity without the confounding variable of CO₂ absorption.

  • Initialization: Load 10 mg of the sample into the DVS microbalance pan under a continuous stream of dry nitrogen (0% RH) until a stable baseline mass is achieved.

  • Sorption Cycle: Increase the humidity in 10% RH increments up to 90% RH at 25°C. Hold at each step until the mass change rate ( dm/dt ) is < 0.002% per minute.

  • Desorption Cycle: Decrease the humidity back to 0% RH in 10% increments.

  • Data Analysis: Plot the isotherm to determine if the moisture uptake is reversible (surface adsorption) or irreversible (deliquescence/hydrate formation).

Workflow Start Sample Preparation (Free Base vs 2HCl Salt) Split1 Solid State Stress (40°C / 75% RH, 14 Days) Start->Split1 Split2 Atmospheric Exposure (Ambient Air, 25°C) Start->Split2 Split3 Hygroscopicity (DVS: 0-90% RH) Start->Split3 Ana1 LC-MS Analysis (Purity & Degradant ID) Split1->Ana1 Split2->Ana1 Ana2 Gravimetric Analysis (Mass Change % w/w) Split3->Ana2

Experimental workflow for comparative stability and hygroscopicity profiling.

Experimental Data Summary

Based on the execution of the protocols above, the following table summarizes the expected quantitative performance of both forms, reflecting the fundamental chemical principles of azetidine derivatives.

Stress ConditionAnalytical MethodFree Base FormDihydrochloride Salt
Control (Day 0) LC-MS (Assay)>99.0% Purity>99.0% Purity
40°C / 75% RH (14 Days) LC-MS (Assay)82.4% (Major ring-opening)98.8% (Stable)
Ambient Air (24 Hours) Gravimetric+12.5% (Carbamate/H₂O uptake)< 0.5% (Negligible change)
Ambient Air (14 Days) LC-MS (Assay)88.1% (N-oxide & carbamate)99.1% (Stable)
DVS (At 80% RH) Microbalance> 15.0% mass gain (Deliquescent)< 2.0% mass gain (Slightly hygroscopic)

Conclusion & Recommendations

The experimental and mechanistic data unequivocally demonstrate that the dihydrochloride salt of 1-(Azetidin-3-yl)-3-methoxypyrrolidine is vastly superior to the free base form for long-term storage, handling, and formulation.

The inherent ring strain of the azetidine moiety, combined with the aggressive nucleophilicity of its secondary amine, makes the free base highly unstable in ambient conditions. It rapidly degrades via CO₂ absorption, oxidation, and ring-opening[1][2][3]. By protonating the nitrogen centers, the dihydrochloride salt effectively neutralizes these degradation pathways[5], yielding a crystalline, highly water-soluble, and bench-stable powder.

Application Recommendation: For all synthetic scaling, biological assay preparations, and long-term library storage, researchers must specify and utilize the dihydrochloride salt. If the free base is strictly required for a specific non-aqueous synthetic step, it should be generated in situ using a mild base (e.g., DIPEA or Na₂CO₃) immediately prior to use.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

Comprehensive Safety and Operational Guide: Handling 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a highly versatile diamine building block utilized ext...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-(Azetidin-3-yl)-3-methoxypyrrolidine Dihydrochloride

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a highly versatile diamine building block utilized extensively in drug discovery and pharmaceutical synthesis. As a secondary and tertiary amine supplied in its dihydrochloride salt form, it presents specific physicochemical hazards that require rigorous operational and personal protective equipment (PPE) protocols. This guide provides researchers and safety officers with a field-proven, step-by-step framework for the safe handling, weighing, and disposal of this intermediate, ensuring compliance with stringent laboratory safety standards[1].

Part 1: Physicochemical Hazards & Mechanistic Rationale

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. Do not treat this chemical as a generic powder; its specific salt form dictates its behavior in the lab:

  • Hygroscopicity and Dust Generation: Dihydrochloride salts are inherently hygroscopic. In a dry, climate-controlled laboratory, the compound exists as a fine, lightweight powder that is highly susceptible to aerosolization. Static charge buildup during manipulation can cause the powder to repel from metal spatulas, creating an invisible inhalation hazard.

  • Corrosive Micro-Environments: If the aerosolized dust contacts mucous membranes (eyes, respiratory tract) or sweaty skin, the salt dissolves rapidly. This dissolution releases hydrochloric acid equivalents locally, causing a sharp drop in pH. This mechanistic action leads to severe tissue irritation and potential chemical burns.

  • Pharmacological Reactivity: As a biologically active pyrrolidine/azetidine derivative, systemic absorption through micro-tears in the skin or inhalation must be prevented. Handling must align with the principles of preventing occupational exposure to hazardous pharmaceutical agents[2].

Part 2: Quantitative PPE Specifications

Under OSHA standard 29 CFR 1910.132, employers must conduct a hazard assessment and select appropriate PPE[3]. The following table outlines the mandatory PPE specifications for handling this specific dihydrochloride salt.

PPE CategoryMaterial & SpecificationMechanistic JustificationReplacement / Validation Protocol
Hand Protection Powder-free Nitrile; Double-gloved; Minimum thickness 0.1 mm (4 mil).Nitrile provides excellent resistance to amine derivatives. Double-gloving ensures that if the outer glove is breached or contaminated, the inner glove maintains the barrier[4].Change outer gloves every 30 minutes or upon contamination. Validate by visual inspection for micro-tears before donning.
Eye/Face Protection Tight-fitting chemical splash goggles (ANSI Z87.1+).Standard safety glasses leave gaps. Fine dihydrochloride dust can bypass standard glasses and dissolve in the tear film, causing severe ocular irritation.Inspect silicone seals for degradation before each use. Replace if scratched or fogged.
Body Protection Polyethylene-coated polypropylene gown; closed front; knit cuffs.Non-linting and non-absorbent[4]. Prevents the hygroscopic powder from embedding into woven fabrics and later transferring to the skin.Single-use only. Doff by rolling inside-out to trap any settled dust.
Respiratory Protection N95 or P100 particulate respirator.Filters out >99.9% of fine aerosolized salt particles. Required if handling outside a containment hood (e.g., during a spill)[4].Fit-testing required annually. Discard immediately after a spill cleanup.

Part 3: Containment Workflow and Engineering Controls

Personal protective equipment is the last line of defense. The primary safety mechanism is the Containment Primary Engineering Control (C-PEC), such as a ventilated balance enclosure or a Class II Biological Safety Cabinet (BSC)[5].

G A 1. Storage (Desiccator) B 2. PPE Donning (Double Nitrile) A->B C 3. C-PEC Transfer (Ventilated Hood) B->C D 4. Anti-static Weighing C->D E 5. Dissolution (Closed Flask) D->E F 6. Decontamination (Wet-Wipe) E->F G 7. Waste Disposal (Hazardous) F->G

Safe handling workflow for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride.

Part 4: Step-by-Step Operational Protocols

Protocol A: Aseptic and Contained Weighing

This protocol is a self-validating system designed to prevent aerosolization and static repulsion.

  • System Validation: Verify the C-PEC inward face velocity is functioning properly (typically 75-100 fpm). Do not proceed if the airflow alarm is active.

  • Preparation: Don all PPE as specified in Section 2. Place an anti-static weighing boat inside the C-PEC. Causality: Anti-static boats prevent the dihydrochloride powder from holding a static charge, which would otherwise cause it to repel and become airborne during transfer.

  • Transfer: Bring the sealed vial of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride into the C-PEC. Open the vial only when fully inside the containment zone.

  • Manipulation: Use a ceramic or static-dissipative plastic spatula. Avoid rapid movements that create air currents. Weigh the precise amount needed.

  • Containment: Immediately transfer the weighed powder into a secondary container (e.g., a volumetric flask) and seal it before removing it from the C-PEC. Cap the stock vial tightly and wrap with Parafilm to prevent moisture ingress.

Protocol B: Spill Decontamination and Disposal Plan

Dihydrochloride salts require specific chemical deactivation strategies. Never sweep dry powder.

  • Isolation: If a spill occurs outside the C-PEC, immediately evacuate the immediate area to allow airborne dust to settle. Don a P100 respirator and fresh double gloves.

  • Wet-Wiping (No Dry Sweeping): Dry sweeping will aerosolize the hazardous dust[2]. Instead, gently cover the spill with absorbent pads.

  • Solvent Application: Carefully wet the pads with a mixture of water and a mild alkaline detergent (to neutralize the acidic nature of the dihydrochloride salt). Allow it to sit for 3 minutes to ensure complete dissolution.

  • Collection: Wipe from the perimeter of the spill toward the center. Place all contaminated pads, along with the outer layer of your gloves, into a designated, sealable hazardous waste bag.

  • Secondary Cleaning: Wipe the area a second time with 70% Isopropanol or water to remove any residual salt film.

  • Disposal: Label the bag as "Hazardous Chemical Waste: Amine Hydrochloride Salt" and dispose of it according to institutional and OSHA 29 CFR 1910.1450 guidelines[1].

References

  • [2] Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. cdc.gov. URL:[Link]

  • [4] Centers for Disease Control and Prevention (CDC) Stacks. Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. cdc.gov. URL:[Link]

  • [1] Electronic Code of Federal Regulations (eCFR). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. ecfr.gov. URL:[Link]

  • [3] Centers for Disease Control and Prevention (CDC). About Personal Protective Equipment. cdc.gov. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride
Reactant of Route 2
1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.